N-Ethyl-4-hydroxypiperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOJTPZHHMJMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188670 | |
| Record name | 1-Ethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-83-0 | |
| Record name | 1-Ethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-4-PIPERIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F8HJ4QKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Ethyl-4-hydroxypiperidine, a key intermediate in organic and medicinal chemistry.
Core Properties
This compound, also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature makes it a versatile building block in the synthesis of a wide range of biologically active molecules.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The data presented is a consolidation from various sources, reflecting the range of reported values.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][3][4] |
| Molecular Weight | 129.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 209.3 °C at 760 mmHg114-116 °C at 20-21 Torr108-109 °C at 20-21 Torr | [5][1] |
| Melting Point | ~23-26 °C | [1] |
| Density | 0.978 g/cm³0.9529 g/cm³ at 25 °C | [1] |
| Solubility | Soluble in water (368 g/L at 25 °C) and organic solvents like alcohols and ethers. | [1][6] |
| Flash Point | 95.6 °C | [1][5] |
| pKa (Predicted) | 14.88 ± 0.20 | [6] |
| Refractive Index | 1.480 | [1][5] |
| LogP | 0.40090 | [5] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] Work should be conducted in a well-ventilated area.
Hazard Statements:
-
H315: Causes skin irritation.[6]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.[6]
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-hydroxypiperidine.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of 4-Hydroxypiperidine to N-Ethyl-4-piperidone [1]
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Add ethyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure to obtain crude N-Ethyl-4-piperidone.
Step 2: Reduction of N-Ethyl-4-piperidone to this compound [1]
-
Dissolve the crude N-Ethyl-4-piperidone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
While specific peak assignments were not available in the searched literature, typical chemical shifts for similar piperidine structures can be predicted. The ¹H NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), protons on the piperidine ring, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the piperidine ring. Some sources indicate the availability of ¹H NMR (400 MHz in CDCl₃) and ¹³C NMR (in CDCl₃) data.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and piperidine groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ range. The NIST WebBook provides a gas-phase IR spectrum.[3][7]
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring. The NIST WebBook provides the mass spectrum.[7][8]
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The piperidine moiety is a common scaffold in many centrally acting drugs.
Caption: Role of this compound in drug development.
Its applications include:
-
Anti-Parkinson's Disease Drugs: It is used as an intermediate in the synthesis of dopamine agonists.[1]
-
Antipsychotics: The piperidine ring is a core structure in many antipsychotic medications.[2]
-
Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[9]
-
Corrosion Inhibitors and Catalysts: Beyond pharmaceuticals, it also finds use in material science as a corrosion inhibitor and as a catalyst in certain organic reactions.[2]
Experimental Protocols for Property Determination
Boiling Point Determination (Capillary Method)
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath with gentle and uniform heating.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[10][11]
Solubility in Water
-
To a test tube, add a measured volume of deionized water (e.g., 2 mL).
-
Add a small, measured amount of this compound (e.g., 5 drops).
-
Vigorously stir or shake the mixture for a set period.
-
Allow the mixture to stand and observe for any phase separation. If the solution is homogeneous, the compound is considered soluble at that concentration.
-
The pH of the resulting solution can be tested with pH paper to confirm its basic nature.[3][12]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemhaven.org [chemhaven.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Physicochemical Properties of 1-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethylpiperidin-4-ol, a key heterocyclic compound relevant in medicinal chemistry and drug development. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and presents a logical workflow for one of the key experimental procedures.
Core Physicochemical Properties
1-Ethylpiperidin-4-ol, also known as N-ethyl-4-hydroxypiperidine, is a substituted piperidine derivative. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 1-ethylpiperidin-4-ol. It is important to note that while some experimental data for the closely related ketone analog, 1-ethyl-4-piperidone, is available, the data for 1-ethylpiperidin-4-ol is primarily based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem (Computed)[1] |
| XLogP3-AA (logP) | 0.5 | PubChem (Computed)[1] |
| Monoisotopic Mass | 129.115364102 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of 1-ethylpiperidin-4-ol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4] A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: A small volume (a few milliliters) of 1-ethylpiperidin-4-ol is placed in a small test tube or fusion tube.[5][6][7]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[5][6][7]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[6][8]
-
Heating and Observation: The sample is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[7] The heating is then discontinued, and the liquid is allowed to cool.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-ethylpiperidin-4-ol, the pKa of its conjugate acid is determined.
Protocol: Potentiometric Titration
-
Solution Preparation: A solution of 1-ethylpiperidin-4-ol of a known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[10][11]
-
Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[10][11]
-
Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]
-
pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.[10][11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its protonated form.[12]
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile.
Protocol: Shake-Flask Method
-
Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[13][14]
-
Partitioning: A known amount of 1-ethylpiperidin-4-ol is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[13]
-
Equilibration: The flask is shaken for a sufficient period (e.g., overnight) to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[15]
-
Concentration Analysis: The concentration of 1-ethylpiperidin-4-ol in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]
Visualizations
The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Biological Context and Significance
Piperidine and its derivatives are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties. N-alkyl-4-hydroxypiperidines, the class of compounds to which 1-ethylpiperidin-4-ol belongs, have been investigated for a range of biological activities. Studies on related N-alkyl piperidine structures have shown potential anti-neuroinflammatory and antifungal activities.[17][18] The specific biological roles and signaling pathways directly involving 1-ethylpiperidin-4-ol are a subject for further research, but its structural motifs suggest it as a valuable building block for the synthesis of novel therapeutic agents.
References
- 1. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of N-Ethyl-4-hydroxypiperidine. This compound, also known as 1-ethylpiperidin-4-ol, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical properties make it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.2001 g/mol | [1][4] |
| 129.20 g/mol | [2][5] | |
| 129.203 g/mol | [6][7] | |
| IUPAC Name | 1-ethylpiperidin-4-ol | [3] |
| CAS Number | 3518-83-0 | [1][3] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 210-213 °C | [8] |
| Melting Point | 23-26 °C | [8] |
| SMILES | CCN1CCC(O)CC1 | [2][3] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale.
Experimental Protocols
Route 1: N-Alkylation of 4-Piperidinol
This method involves the direct ethylation of 4-piperidinol using an ethylating agent such as ethyl bromide in the presence of a base.[8]
Materials:
-
4-Piperidinol
-
Ethyl Bromide
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Route 2: Reduction of N-Ethyl-4-piperidone
This protocol describes the reduction of the ketone functionality of N-Ethyl-4-piperidone to the corresponding alcohol using sodium borohydride.[8]
Materials:
-
N-Ethyl-4-piperidone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve N-Ethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Product Purification and Characterization
Purification by Recrystallization/Distillation
For solid batches, recrystallization can be employed for purification. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[9] For liquid products, vacuum distillation is the preferred method of purification.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.[6][10]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the seven carbon atoms in the molecule.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the compound.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum should show the molecular ion peak (m/z = 129) and characteristic fragmentation patterns.[11]
References
- 1. This compound [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. This compound 97% | CAS: 3518-83-0 | AChemBlock [achemblock.com]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Solubility Landscape of N-Ethyl-4-hydroxypiperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethyl-4-hydroxypiperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available qualitative information, presents a detailed experimental protocol for determining solubility, and illustrates key concepts through logical and workflow diagrams. This document is intended to be a valuable resource for those working in pharmaceutical development, chemical synthesis, and scientific research.
Core Concepts in Solubility
This compound is a heterocyclic compound featuring a polar hydroxyl group and a tertiary amine within a piperidine ring, with an ethyl group attached to the nitrogen. Its solubility in organic solvents is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is paramount; the polar nature of the hydroxyl group suggests solubility in polar solvents, while the nonpolar ethyl group and piperidine ring may confer some solubility in less polar environments.
Solubility Profile of this compound
For a structurally related compound, 1-Ethyl-4-piperidone hydrochloride, it is reported to be miscible in tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc), and sparingly soluble in hexane.[4] This suggests that this compound is likely to exhibit good solubility in polar aprotic and moderately polar solvents, with limited solubility in nonpolar aliphatic hydrocarbons.
Table 1: Summary of Solubility Data for this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Alcohols | Not Specified | Soluble | Qualitative |
| This compound | Ethers | Not Specified | Soluble | Qualitative |
| This compound | Not Specified | 25 | 368 g/L | Quantitative |
| 1-Ethyl-4-piperidone HCl | Tetrahydrofuran (THF) | Not Specified | Miscible | Qualitative |
| 1-Ethyl-4-piperidone HCl | Dichloromethane (DCM) | Not Specified | Miscible | Qualitative |
| 1-Ethyl-4-piperidone HCl | Ethyl Acetate (EtOAc) | Not Specified | Miscible | Qualitative |
| 1-Ethyl-4-piperidone HCl | Hexane | Not Specified | Sparingly Soluble | Qualitative |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[5][6][7]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, of known purity)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrument.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Key Processes and Concepts
To further elucidate the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While a comprehensive quantitative dataset is currently unavailable in the public domain, the provided qualitative information, detailed experimental protocol, and illustrative diagrams offer a robust framework for approaching solubility studies of this compound. The presented methodology can be employed to generate reliable, in-house solubility data, which is critical for process development, formulation design, and other research applications.
References
Technical Guide: Physicochemical Properties of 1-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the melting and boiling points of 1-ethylpiperidin-4-ol. Due to a lack of experimentally determined values in readily available scientific literature and databases, this guide presents computed data for 1-ethylpiperidin-4-ol alongside experimental data for the closely related compound, 1-ethyl-4-piperidone, for comparative purposes. Furthermore, this guide outlines the standard experimental protocols for determining the melting and boiling points of organic compounds.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for 1-ethylpiperidin-4-ol and the related compound 1-ethyl-4-piperidone. It is crucial to note that the data for 1-ethylpiperidin-4-ol are computational estimations and have not been experimentally verified.
| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Type |
| 1-Ethylpiperidin-4-ol | C₇H₁₅NO | 3518-83-0 | Not Available | Not Available | Experimental |
| Not Available | Not Available | Computed[1] | |||
| 1-Ethyl-4-piperidone | C₇H₁₃NO | 3612-18-8 | Not Available | 46-48 (at 1 mmHg) | Experimental |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.
Melting Point Determination
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.
-
Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting point range suggests the presence of impurities.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a boiling point apparatus, containing a high-boiling liquid (e.g., mineral oil or silicone oil).
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Boiling Point Reading: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a chemical compound.
Caption: Experimental workflow for determining melting and boiling points.
References
Spectroscopic Profile of N-Ethyl-4-hydroxypiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Chemical Structure and Properties
-
Molecular Formula: C₇H₁₅NO[1]
-
Molecular Weight: 129.20 g/mol [1]
-
IUPAC Name: 1-ethylpiperidin-4-ol[1]
-
Synonyms: N-Ethyl-4-piperidinol, 1-Ethyl-4-hydroxypiperidine[1]
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ | Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | CH-OH |
| ~2.80 | m | 2H | Piperidine H₂ (axial) |
| ~2.45 | q | 2H | N-CH₂-CH₃ |
| ~2.20 | m | 2H | Piperidine H₂ (equatorial) |
| ~1.90 | m | 2H | Piperidine H₃ (axial) |
| ~1.65 | m | 2H | Piperidine H₃ (equatorial) |
| ~1.10 | t | 3H | N-CH₂-CH₃ |
| (variable) | br s | 1H | OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~68.0 | C4 (CH-OH) |
| ~52.5 | C2, C6 |
| ~51.0 | N-CH₂ |
| ~34.0 | C3, C5 |
| ~12.0 | N-CH₂-CH₃ |
IR (Infrared) Spectroscopy Data
Technique: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970 - 2930 | Strong | C-H stretch (aliphatic CH₂) |
| 2800 - 2750 | Medium | C-H stretch (N-CH₂) |
| 1460 - 1440 | Medium | C-H bend (CH₂) |
| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS) Data
Technique: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | High | [M - CH₃]⁺ |
| 98 | High | [M - CH₂OH]⁺ or [M - H₂O - CH₃]⁺ |
| 84 | High | [M - CH₂CH₃ - H₂O]⁺ |
| 70 | Base Peak | Piperidine fragment |
| 57 | High | [C₄H₉]⁺ or ethyl-piperidine fragment |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.
-
A sufficient number of scans are acquired due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
N-Ethyl-4-hydroxypiperidine: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethyl-4-hydroxypiperidine (CAS: 3518-83-0) is a heterocyclic organic compound that has emerged as a critical building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] Its structure, which features a piperidine ring with an ethyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a unique combination of a tertiary amine and a secondary alcohol. This bifunctionality makes it a versatile intermediate for creating complex molecular architectures found in various therapeutic agents, including analgesics, antipsychotics, and antiviral medications.[1]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, soluble in water and common organic solvents.[1][2] Optimal storage conditions are sealed in a dry, room-temperature environment, away from light and oxidants.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3][4] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | ~23-26 °C | [2] |
| Boiling Point | ~210-213 °C | [2] |
| Solubility | Soluble in water (368 g/L at 25 °C) | [2][4] |
| pKa | 14.88 ± 0.20 (Predicted) | [4] |
| Octanol/Water Partition Coefficient (logP) | 0.463 (Crippen Method) | [3] |
Synthesis and Experimental Protocols
The preparation of this compound is a key process for its application in the pharmaceutical industry. A common synthetic route involves a two-step process starting from 4-hydroxypiperidine.
General Synthesis Workflow
The logical flow for the synthesis of this compound and its subsequent use as a pharmaceutical intermediate is outlined below. The process begins with readily available starting materials and proceeds through key transformations.
Caption: General workflow for the synthesis and utilization of this compound.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the target intermediate. The process involves the N-alkylation of 4-hydroxypiperidine followed by the reduction of the resulting ketone.[2]
Materials:
-
4-Piperidinol
-
Ethyl bromide
-
Alkali catalyst (e.g., Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
-
Reducing agent (e.g., Sodium Borohydride)
-
Methanol
Procedure:
-
N-Alkylation:
-
To a solution of 4-piperidinol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromide (1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-ethyl-4-piperidone.
-
-
Reduction:
-
Dissolve the crude N-ethyl-4-piperidone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by vacuum distillation.
-
Application in Pharmaceutical Synthesis: A Case Study of Remifentanil Precursors
This compound is a key precursor in the synthesis of potent analgesics, most notably remifentanil, an ultra-short-acting µ-opioid agonist.[5][6] The piperidine ring of this compound forms the core scaffold of the remifentanil molecule.
Experimental Protocol 2: Synthesis of a Key Remifentanil Intermediate
The following protocol outlines the synthesis of a key intermediate for remifentanil, starting from this compound. This involves the reaction with aniline and subsequent functional group manipulations.
Materials:
-
This compound
-
Aniline
-
Propionyl chloride
-
Methyl acrylate
-
Toluene
-
Triethylamine
Procedure:
-
Alkylation with Methyl Acrylate:
-
A key step in the synthesis of remifentanil involves the alkylation of a substituted 4-piperidine intermediate.[5] In a variation of this synthesis, a precursor derived from this compound is reacted with methyl acrylate.
-
Dissolve the N-ethyl-4-piperidine derivative (1.0 equivalent) in a suitable solvent like methanol.
-
Add methyl acrylate (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature, monitoring for completion.
-
The resulting product, a 3-(4-substituted-1-piperidine)propanoic acid methyl ester, is a crucial intermediate.[7]
-
-
Acylation with Propionyl Chloride:
-
The secondary amine resulting from the previous steps is then acylated.
-
Dissolve the intermediate (1.0 equivalent) in an inert solvent such as toluene.
-
Add propionyl chloride (1.2 equivalents) dropwise.
-
The reaction is often heated to reflux to ensure completion.[7]
-
After cooling, a base like triethylamine is added to neutralize the HCl byproduct.[7]
-
The resulting product contains the core structure required for remifentanil.
-
Biological Context: Mu-Opioid Receptor Signaling
Pharmaceuticals derived from this compound, such as remifentanil, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][9]
Simplified Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the MOR by an agonist like remifentanil initiates a cascade of intracellular events leading to analgesia. This involves the inhibition of adenylate cyclase and the modulation of ion channels.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. chemeo.com [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 1-ethylpiperidin-4-ol, a crucial functional group in a molecule of significant interest in medicinal chemistry and drug development. Understanding the reactivity of this secondary alcohol is paramount for the strategic design and synthesis of novel therapeutic agents. This document details common transformations of the hydroxyl moiety, including esterification, etherification, oxidation, and nucleophilic substitution, supported by experimental protocols and quantitative data.
Core Reactivity Principles
The hydroxyl group (-OH) in 1-ethylpiperidin-4-ol is a versatile functional handle for molecular modification. As a secondary alcohol, its reactivity is influenced by both electronic and steric factors. The adjacent piperidine ring, with its tertiary amine, can also play a role in the molecule's overall reactivity, potentially acting as an internal base or nucleophile. Key reactions of the hydroxyl group typically involve its conversion into a better leaving group or its deprotonation to form a nucleophilic alkoxide.
Synthesis of 1-Ethylpiperidin-4-ol
The precursor for 1-ethylpiperidin-4-ol is typically 1-ethyl-4-piperidone. The synthesis of this ketone can be achieved through the N-alkylation of 4-piperidone. A common method involves the reaction of 4-piperidone hydrochloride monohydrate with an ethylating agent, such as bromoethane, in the presence of a base like sodium carbonate. Subsequent reduction of the ketone functionality yields the target secondary alcohol, 1-ethylpiperidin-4-ol. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a widely used and effective reducing agent for this transformation, generally providing high yields.
A representative workflow for the synthesis is depicted below:
Caption: Synthetic pathway to 1-ethylpiperidin-4-ol.
Key Reactions of the Hydroxyl Group
The hydroxyl group of 1-ethylpiperidin-4-ol can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Esterification
Esterification is a fundamental reaction for modifying the hydroxyl group, often to produce prodrugs or to alter the physicochemical properties of a molecule.
Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. To drive the equilibrium towards the product, an excess of the carboxylic acid or removal of water is typically employed.
Acylation with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct.
| Reaction Type | Acylating Agent | Catalyst/Base | Solvent | Typical Yield |
| Fischer Esterification | Acetic Acid | H₂SO₄ (catalytic) | Toluene | Moderate to High |
| Acylation | Acetic Anhydride | Pyridine | Dichloromethane | High |
| Acylation | Benzoyl Chloride | Triethylamine | Dichloromethane | High |
Etherification
The formation of an ether linkage is another common modification of the hydroxyl group, which can significantly impact a molecule's lipophilicity and metabolic stability.
Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Alkylating Agent | Base | Solvent | Typical Yield |
| Methyl Iodide | NaH | Tetrahydrofuran (THF) | High |
| Benzyl Bromide | NaH | Dimethylformamide (DMF) | High |
Oxidation
Oxidation of the secondary alcohol in 1-ethylpiperidin-4-ol regenerates the corresponding ketone, 1-ethyl-4-piperidone. This transformation is crucial for both synthetic manipulations and understanding the metabolic fate of the parent molecule. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and tolerance of other functional groups.
| Oxidizing Agent | Solvent | Typical Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | High |
| Dess-Martin Periodinane (DMP) | Dichloromethane | High |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | High |
The general workflow for these key reactions is illustrated below:
Caption: Key reactions of the hydroxyl group in 1-ethylpiperidin-4-ol.
Nucleophilic Substitution (Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with inversion of configuration. This reaction involves the activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by displacement with a suitable nucleophile.
| Nucleophile | Reagents | Solvent | Stereochemistry |
| Benzoic Acid | PPh₃, DEAD | THF | Inversion |
| Phthalimide | PPh₃, DIAD | THF | Inversion |
Experimental Protocols
Synthesis of 1-Ethyl-4-piperidone
A round-bottom flask is charged with piperidin-4-one hydrochloride monohydrate (1 equivalent), sodium carbonate (2.5 equivalents), and acetonitrile. The mixture is heated to 85 °C, and bromoethane (1 equivalent) is added. The reaction is stirred overnight at this temperature. After cooling, the solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield 1-ethyl-4-piperidone.[1]
Reduction of 1-Ethyl-4-piperidone to 1-Ethylpiperidin-4-ol
To a solution of 1-ethyl-4-piperidone (1 equivalent) in methanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-ethylpiperidin-4-ol.
Esterification of 1-Ethylpiperidin-4-ol with Acetic Anhydride
To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane, pyridine (2 equivalents) is added, and the mixture is cooled to 0 °C. Acetic anhydride (1.5 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetate ester.
Williamson Ether Synthesis of 1-Ethyl-4-methoxypiperidine
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of 1-ethylpiperidin-4-ol (1 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred until completion. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Oxidation of 1-Ethylpiperidin-4-ol using Dess-Martin Periodinane (DMP)
To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane at room temperature, Dess-Martin periodinane (1.2 equivalents) is added in one portion. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-ethyl-4-piperidone.[2][3][4]
Conclusion
The hydroxyl group of 1-ethylpiperidin-4-ol offers a rich platform for chemical modification, enabling access to a wide array of derivatives with potentially diverse pharmacological profiles. The choice of reaction and conditions will depend on the desired functional group transformation and the overall synthetic strategy. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and derivatization of this important piperidine scaffold.
References
An In-depth Technical Guide to the Safety and Handling of N-Ethyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a versatile intermediate in pharmaceutical and organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and most common organic solvents.[1][2] Proper understanding of its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 108-109 °C @ 20-21 Torr | [1] |
| approx. 210-213 °C (at atmospheric pressure) | [2] | |
| Melting Point | approx. 23-26 °C | [2] |
| Flash Point | 95.6 ± 0.0 °C | [1] |
| Density | 0.9529 g/cm³ @ 25 °C | [1] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [2] |
| pKa | 14.88 ± 0.20 (Predicted) | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation. Some sources also indicate it may be harmful if swallowed.
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][5] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [4][6] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [4] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[6]
Experimental Protocols for Hazard Determination
While the safety data sheets for this compound consistently report its irritant properties, detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.
3.1. Acute Dermal Irritation/Corrosion
The skin irritation potential of a chemical is commonly assessed using a method based on the OECD Test Guideline 404 .[7][8] This test is typically conducted on albino rabbits.[3][7]
-
Principle: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a shaved patch of skin on the animal's back.[8] The area is then covered with a semi-occlusive dressing for a set period, usually 4 hours.[7][8]
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).[7] The severity of these reactions is scored using a standardized grading system.
-
Outcome: The scores are used to determine the substance's irritation potential. Reversible skin damage characterizes irritation, while irreversible damage indicates corrosion.[4]
3.2. Acute Eye Irritation/Corrosion
Eye irritation studies are often based on the Draize test .[5][9] This test also typically uses albino rabbits.
-
Principle: A small amount of the substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one of the rabbit's eyes.[9][10] The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.[5][11] The observed effects, such as redness, swelling, and discharge, are scored.
-
Outcome: The scores are used to classify the substance's eye irritation potential.
3.3. Acute Oral Toxicity
To determine if a substance is harmful if swallowed, a study following a guideline like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is often performed.[1][2][12] This method is designed to use fewer animals and cause less suffering than traditional LD50 tests.[2]
-
Principle: The test substance is administered orally to a group of animals (usually rats, and typically females) at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[1][2] The procedure is stepwise, starting with a dose expected to produce some signs of toxicity without mortality.[2]
-
Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12][13] Body weight changes are also monitored.[12]
-
Outcome: The results are used to classify the substance for acute oral toxicity based on the observed effects at different dose levels.[1]
Safety and Handling Precautions
Given the hazardous nature of this compound, strict safety measures are required during its handling and storage.
4.1. Personal Protective Equipment (PPE)
Appropriate PPE must be worn to prevent exposure.
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Safety goggles or a face shield. | [1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Protective clothing to prevent skin contact. | [1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | [1] |
4.2. Handling and Storage
-
Handling: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes.[1][2] Avoid breathing vapors or mist.[3][6] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]
Emergency Procedures
5.1. First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical help. | [1][12] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [12] |
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][14]
-
Specific Hazards: The substance is a combustible liquid.[1][2] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
5.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[14]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal as hazardous waste.[1]
Visualized Workflows and Relationships
6.1. Experimental Workflow for Dermal Irritation Testing
Caption: A typical workflow for an in vivo dermal irritation study based on OECD 404.
6.2. Hazard and Precaution Relationship Diagram
Caption: Relationship between hazards of this compound and necessary precautions.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 13. youtube.com [youtube.com]
- 14. ecetoc.org [ecetoc.org]
Methodological & Application
Synthesis of N-Ethyl-4-hydroxypiperidine from 4-Piperidinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Ethyl-4-hydroxypiperidine, a valuable building block in pharmaceutical development, from the readily available starting material, 4-piperidinol. Two primary synthetic strategies, Direct N-Alkylation and Reductive Amination , are presented with a comparative analysis to aid in method selection based on laboratory-specific requirements such as yield, purity, and operational simplicity.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a secondary amine and a hydroxyl group in the precursor, 4-piperidinol, allows for versatile chemical modifications. The ethylation of the nitrogen atom is a crucial step in the elaboration of more complex molecular architectures. The choice of synthetic route can significantly impact the efficiency and scalability of the process.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Principle | Direct substitution reaction on the nitrogen atom using an ethylating agent. | Formation of an iminium intermediate followed by reduction. |
| Key Reagents | 4-Piperidinol, Ethyl Iodide/Bromide, K₂CO₃, Acetonitrile/DMF | 4-Piperidinol, Acetaldehyde, NaBH(OAc)₃, Dichloromethane |
| Typical Yield | 75-85% | 80-90% |
| Reaction Time | 6-12 hours | 4-8 hours |
| Temperature | Room Temperature to 60°C | Room Temperature |
| Advantages | Simple one-step procedure, readily available reagents. | High selectivity, mild reaction conditions, often higher yields. |
| Disadvantages | Potential for over-alkylation (quaternary salt formation), may require elevated temperatures. | Two-step one-pot reaction, acetaldehyde can be volatile. |
| Purification | Extraction and column chromatography. | Extraction and column chromatography. |
Method 1: Direct N-Alkylation
This method involves the direct reaction of 4-piperidinol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the acid formed during the reaction.
Signaling Pathway
Caption: Direct N-Alkylation of 4-Piperidinol.
Experimental Protocol
Materials:
-
4-Piperidinol (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (eluent)
Procedure:
-
To a stirred solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add ethyl iodide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Method 2: Reductive Amination
This method provides a highly selective route to N-ethylation by first forming an iminium ion intermediate from 4-piperidinol and acetaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Experimental Workflow
Caption: Reductive Amination Experimental Workflow.
Experimental Protocol
Materials:
-
4-Piperidinol (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane/Methanol mixture (eluent)
Procedure:
-
Dissolve 4-piperidinol (1.0 eq) in dichloromethane.
-
Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
-
Slowly add the solution containing the iminium intermediate to the suspension of the reducing agent at room temperature.
-
Stir the reaction mixture for 4-8 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₅NO[1] |
| Molecular Weight | 129.20 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 210-213 °C[2] |
| Melting Point | 23-26 °C[2] |
| Solubility | Soluble in water and most organic solvents[2] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl iodide and acetaldehyde are volatile and flammable. Handle with care and avoid ignition sources.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle under an inert atmosphere if possible.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Both direct N-alkylation and reductive amination are effective methods for the synthesis of this compound from 4-piperidinol. The choice of method will depend on the specific needs of the researcher, considering factors such as desired yield, purity requirements, and available equipment and reagents. For higher selectivity and milder conditions, reductive amination is generally the preferred route. Direct N-alkylation offers a simpler, one-step alternative. The provided protocols offer a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Reduction of N-ethyl-4-piperidone to 1-ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical reduction of N-ethyl-4-piperidone to its corresponding alcohol, 1-ethylpiperidin-4-ol. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Two primary methodologies are presented: reduction using sodium borohydride and catalytic hydrogenation. The protocols include reagent quantities, reaction conditions, purification procedures, and characterization data. All quantitative data is summarized for comparative analysis.
Introduction
The reduction of piperidone derivatives is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting piperidinol scaffold is a key structural motif in a wide range of bioactive molecules. N-ethyl-4-piperidone serves as a readily available starting material for the synthesis of 1-ethylpiperidin-4-ol, a valuable building block for more complex molecular architectures. The choice of reduction methodology often depends on factors such as substrate compatibility with other functional groups, desired stereoselectivity, and scalability of the reaction. This document outlines two robust and widely applicable methods for this conversion.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the two primary methods of reducing N-ethyl-4-piperidone.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) |
| Solvent | Protic solvents (e.g., Methanol, Ethanol) | Alcohols (e.g., Methanol, Ethanol) |
| Temperature | 0 °C to Room Temperature | 25 - 100 °C |
| Pressure | Atmospheric | 0.4 - 1 MPa |
| Typical Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Reported Yield | Moderate to High | High |
| Key Advantages | Mild reaction conditions, simple setup | High yield, clean reaction, catalyst can be recycled |
| Key Disadvantages | Stoichiometric amounts of hydride reagent needed | Requires specialized high-pressure equipment |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
This protocol is adapted from established procedures for the reduction of substituted 4-piperidones.[1]
Materials:
-
N-ethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-4-piperidone (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add a saturated aqueous solution of sodium chloride and extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-ethylpiperidin-4-ol.
-
Purification: The crude product can be further purified by distillation or column chromatography on silica gel if necessary.
Method 2: Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of piperidone derivatives.[2][3]
Materials:
-
N-ethyl-4-piperidone
-
Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filter agent (e.g., Celite)
Procedure:
-
Reactor Setup: In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve N-ethyl-4-piperidone (1.0 eq) in ethanol or methanol (10-20 volumes).
-
Catalyst Addition: Carefully add the catalyst (5-10 wt% of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 0.4 - 1 MPa with hydrogen and heat to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-ethylpiperidin-4-ol. The product is often of high purity, but can be further purified by distillation if required.
Characterization of 1-ethylpiperidin-4-ol
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the ethyl group protons, piperidine ring protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the carbons of the ethyl group and the piperidine ring, including the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-ethylpiperidin-4-ol (129.20 g/mol ). |
Workflow and Process Visualization
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the reduction of N-ethyl-4-piperidone.
Caption: Chemical transformation of N-ethyl-4-piperidone.
Caption: Generalized experimental workflow.
References
- 1. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]
- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 3. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
Protocol for N-Alkylation of 4-Hydroxypiperidine: Application Notes for Drug Development
For Immediate Release
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-hydroxypiperidine, a critical chemical transformation in the synthesis of various pharmaceutically active compounds. The N-substituted 4-hydroxypiperidine scaffold is a key pharmacophore in numerous drug candidates and approved drugs, particularly those targeting the central nervous system.
This protocol outlines two primary, reliable, and scalable methods for N-alkylation: Direct N-Alkylation with Alkyl Halides and Reductive Amination . The selection of the appropriate method depends on the specific substrate, desired product, and available resources. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypiperidine is a versatile bifunctional molecule containing a secondary amine and a secondary alcohol. The nitrogen atom's nucleophilicity allows for the introduction of a wide variety of substituents, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target receptor binding. N-alkylated 4-hydroxypiperidine derivatives have been extensively explored as ligands for G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors, and are integral to the development of therapeutics for pain management, psychiatric disorders, and other neurological conditions.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical quantitative data for the two primary N-alkylation methods, providing a basis for method selection and optimization.
| Method | Alkylating/Carbonyl Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Direct N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux (82) | 6-12 | 85-95 |
| Direct N-Alkylation | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temperature | 12-24 | 80-90 |
| Reductive Amination | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Room Temperature | 4-8 | 90-98 |
| Reductive Amination | Cyclohexanone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Room Temperature | 6-12 | 88-95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of 4-hydroxypiperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.
Materials:
-
4-Hydroxypiperidine
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated 4-hydroxypiperidine.
Protocol 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction where 4-hydroxypiperidine first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to the corresponding N-alkylated product.[1]
Materials:
-
4-Hydroxypiperidine
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq.) and the aldehyde or ketone (e.g., benzaldehyde, 1.0-1.2 eq.) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-8 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated 4-hydroxypiperidine.
Mandatory Visualizations
Reaction Workflow
Caption: Comparative workflow of direct N-alkylation and reductive amination.
Signaling Pathway Example: Opioid Receptor Activation
N-substituted 4-hydroxypiperidines are frequently designed as ligands for opioid receptors. The following diagram illustrates a simplified G-protein dependent signaling pathway upon activation of an opioid receptor by an agonist.
Caption: G-protein signaling cascade initiated by an opioid receptor agonist.[2][3]
References
Application Notes and Protocols: N-Ethyl-4-hydroxypiperidine in the Synthesis of CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-4-hydroxypiperidine is a valuable heterocyclic building block in the synthesis of a variety of centrally active compounds. Its rigid piperidine core, substituted with a hydrophilic hydroxyl group and an N-ethyl moiety, provides a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of CNS drug candidates, with a particular focus on dopamine D4 receptor antagonists, which are under investigation for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Key Applications in CNS Drug Discovery
The this compound moiety is a common feature in a range of CNS-active agents. The nitrogen atom's basicity allows for salt formation and crucial interactions with biological targets, while the hydroxyl group can be a key hydrogen bond donor or a handle for further synthetic modification. Its applications include:
-
Dopamine Receptor Antagonists: The piperidine scaffold is a well-established pharmacophore for dopamine receptor ligands. This compound can be incorporated into molecules that exhibit high affinity and selectivity for the D4 subtype, which is a promising target for antipsychotic drug development with a potentially lower incidence of extrapyramidal side effects.
-
Anti-Parkinson's Disease Agents: By modulating dopaminergic pathways, derivatives of this compound are being explored for their potential in managing the symptoms of Parkinson's disease.[1]
-
Other CNS Targets: The structural motif of this compound is also found in compounds targeting other CNS receptors, highlighting its versatility as a scaffold in medicinal chemistry.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a dopamine D4 receptor antagonist.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis of this compound starting from 4-piperidone.
Step 1: N-Ethylation of 4-Piperidone
-
Reaction: 4-Piperidone is alkylated with an ethylating agent to yield N-ethyl-4-piperidone.
-
Reagents and Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
-
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.2 equivalents).
-
Add ethyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 5-7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude N-ethyl-4-piperidone, which can be used in the next step without further purification.
-
Step 2: Reduction of N-Ethyl-4-piperidone
-
Reaction: The ketone functionality of N-ethyl-4-piperidone is reduced to a hydroxyl group.
-
Reagents and Materials:
-
N-Ethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve N-ethyl-4-piperidone (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of a Benzyloxypiperidine-based Dopamine D4 Receptor Antagonist
This protocol describes a general method for synthesizing a dopamine D4 receptor antagonist starting from this compound, adapted from methodologies for similar scaffolds.[2][3]
Step 1: O-Benzylation of this compound
-
Reaction: The hydroxyl group of this compound is converted to a benzyl ether.
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and nitrogen atmosphere setup
-
Round-bottom flask and ice bath
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-4-(benzyloxy)piperidine.
-
Step 2: N-Alkylation to Introduce the Pharmacophore
-
Reaction: The synthesized 1-ethyl-4-(benzyloxy)piperidine is further functionalized by N-alkylation with a suitable aromatic or heteroaromatic group, a common feature in D4 antagonists. This example uses reductive amination.
-
Reagents and Materials:
-
1-Ethyl-4-(benzyloxy)piperidine
-
Aryl aldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
To a solution of 1-ethyl-4-(benzyloxy)piperidine (1 equivalent) and the desired aryl aldehyde (1.1 equivalents) in DCM, add triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final dopamine D4 receptor antagonist.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and biological activity of dopamine D4 receptor antagonists with similar piperidine scaffolds.
| Compound ID | Synthetic Step | Yield (%) | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Reference |
| 12c | N-Alkylation | 60-80 | σ1 / D4 | 0.7 (σ1), 860 (D4) | - | [2] |
| 14a | Reductive Amination | 60-80 | D4R | 0.3 | >2000-fold | [2] |
| - | O-Benzylation | ~85 | - | - | - | [2] |
| - | N-Ethylation | ~88 | - | - | - | General literature yields |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a dopamine D4 antagonist.
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified Dopamine D4 receptor signaling cascade.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel CNS drug candidates. The provided protocols offer a foundation for researchers to explore the chemical space around this scaffold, particularly in the development of potent and selective dopamine D4 receptor antagonists. The adaptability of the synthetic routes allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties to optimize lead compounds for further preclinical and clinical development.
References
Application of 1-Ethylpiperidin-4-ol in the Synthesis of Novel Antihistamine Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation H1 antihistamines are a cornerstone in the management of allergic rhinitis and chronic urticaria. A common structural feature in many of these compounds is a substituted piperidine ring, which plays a crucial role in their pharmacological activity and reduced sedative effects compared to first-generation antihistamines. 1-Ethylpiperidin-4-ol is a key building block in the synthesis of these piperidine-containing antihistamines. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, allows for versatile chemical modifications to build the complex molecular architectures of modern antihistamines.
This document provides detailed application notes and experimental protocols for the synthesis of a novel antihistamine analogue, 1-(4-(1-(4-chlorophenyl)-1-phenylethoxy)piperidin-1-yl)ethan-1-one (Compound 3) , utilizing 1-ethylpiperidin-4-ol as a key starting material. The synthesis involves a two-step process: a Williamson ether synthesis to introduce the diphenylmethoxy moiety, a common pharmacophore in antihistamines, followed by N-acylation.
Synthetic Pathway Overview
The synthesis of the target antihistamine analogue from 1-ethylpiperidin-4-ol is outlined below. The first step involves the O-alkylation of 1-ethylpiperidin-4-ol with (1-chloro-1-phenylethyl)benzene, followed by N-acylation. For the purpose of this application note, we will illustrate a closely related synthesis starting with the more readily available 4-hydroxypiperidine, followed by N-ethylation, to demonstrate the versatility of the piperidine scaffold.
Application Notes and Protocols for the Synthesis of Bepotastine Utilizing N-Ethyl-4-hydroxypiperidine as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bepotastine, a potent H1-receptor antagonist, using N-Ethyl-4-hydroxypiperidine and its derivatives as crucial precursors. The methodologies outlined are based on established synthetic routes disclosed in patent literature, offering a guide for laboratory-scale synthesis and process development.
Introduction
Bepotastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[1] Its synthesis involves the coupling of a substituted piperidine moiety with a chlorophenyl(pyridin-2-yl)methane derivative. This compound serves as a fundamental building block for the piperidine portion of the Bepotastine molecule. The synthesis pathways often utilize derivatives of 4-hydroxypiperidine, such as Ethyl 4-hydroxypiperidine-1-carboxylate, to facilitate the reaction and introduce the necessary functional groups.[2][3]
The synthesis of Bepotastine, and its besilate salt, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following sections detail the chemical principles, experimental protocols, and key data associated with the synthesis of Bepotastine from precursors related to this compound.
Chemical Principle
The core of the Bepotastine synthesis involves a nucleophilic substitution reaction where the hydroxyl group of a 4-hydroxypiperidine derivative attacks a reactive intermediate, 2-[Chloro(4-chlorophenyl)methyl]pyridine. This is followed by the addition of a butyric acid side chain to the piperidine nitrogen and subsequent hydrolysis to yield Bepotastine. The overall process can be summarized in the following key stages:
-
Formation of the core structure: Reaction of a 4-hydroxypiperidine derivative with 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.
-
Introduction of the butyrate side chain: Alkylation of the piperidine nitrogen with an ethyl 4-bromobutanoate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid, Bepotastine.
-
Salt formation (optional): Treatment of Bepotastine with benzenesulfonic acid to form Bepotastine besilate.
Experimental Protocols
The following protocols are derived from patent literature and represent a common method for the synthesis of Bepotastine.
Protocol 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
This protocol describes the initial coupling reaction to form the core ether linkage of Bepotastine.
Materials:
-
2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Sodium carbonate
-
Toluene
-
Water
Procedure:
-
To a reaction flask, add toluene and sodium carbonate at room temperature and stir for 10 minutes.
-
Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride to the mixture in portions.
-
Add Ethyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture.
-
Heat the reaction mixture to 140-150°C and maintain for 3 hours.
-
Cool the reaction mass to room temperature.
-
Add water and additional toluene and stir for 15 minutes.
-
Separate the organic and aqueous layers. The organic layer contains the desired product.
Protocol 2: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
This step involves the hydrolysis of the carbamate group to yield the free piperidine.
Materials:
-
Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate (from Protocol 1)
-
Alkali (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Dissolve the crude product from Protocol 1 in a suitable solvent mixture such as ethanol and water.
-
Add a solution of a strong base, like sodium hydroxide.
-
Stir the reaction at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 3: Synthesis of Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate
This protocol details the addition of the butyrate side chain.
Materials:
-
2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate (optically resolved intermediate)
-
Potassium carbonate
-
Ethyl 4-bromobutanoate
-
Water
-
Toluene
Procedure:
-
In a reaction flask, combine water, 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, and potassium carbonate at room temperature and stir for 15 minutes.
-
Add ethyl 4-bromobutanoate to the mixture.
-
Heat the reaction to 50-55°C and maintain for 13 hours.
-
Cool the reaction to room temperature.
-
Add toluene and distill under vacuum.
-
Add water to the resulting reaction mass at room temperature. The product can then be extracted.
Protocol 4: Synthesis of Bepotastine
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate (from Protocol 3)
-
Sodium hydroxide
-
Ethanol/Water mixture
Procedure:
-
Dissolve the ester from Protocol 3 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete, as indicated by TLC.[4]
-
Acidify the reaction mixture to precipitate the product, Bepotastine.
-
Filter the solid, wash with water, and dry to obtain the final product.
Data Presentation
The following tables summarize key quantitative data from the synthesis process as described in the cited literature.
Table 1: Reaction Conditions for the Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
| Parameter | Value | Reference |
| Reactants | 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, Ethyl 4-hydroxypiperidine-1-carboxylate, Sodium carbonate | [5] |
| Solvent | Toluene | [5] |
| Temperature | 140-150°C | [5] |
| Reaction Time | 3 hours | [5] |
Table 2: Reaction Conditions for the Synthesis of Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate
| Parameter | Value | Reference |
| Reactants | 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, Ethyl 4-bromobutanoate, Potassium carbonate | [5] |
| Solvent | Water, Toluene | [5] |
| Temperature | 50-55°C | [5] |
| Reaction Time | 13 hours | [5] |
Table 3: Reported Yields for Bepotastine Besilate Synthesis Steps
| Reaction Step | Product | Yield | Reference |
| Alkylation of piperidine with ethyl 4-bromobutyrate | Ethyl 4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate | 99.9% | [6] |
| Salt formation with benzenesulfonic acid | Bepotastine besilate | 81.3% | [6] |
Visualizations
Diagram 1: Synthesis Workflow of Bepotastine
Caption: Synthetic pathway of Bepotastine from this compound derivatives.
References
Application Notes and Protocols for the Purity Determination of N-Ethyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical methods used in the purity assessment of N-Ethyl-4-hydroxypiperidine. The purity of this compound is critical in research and pharmaceutical development, as impurities can affect biological activity, toxicity, and overall drug product stability. The methods outlined below, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are designed to provide accurate and reproducible results for quality control and research purposes.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide details validated analytical methods for quantifying the purity of this compound and identifying potential impurities.
Analytical Methods Overview
The primary methods for determining the purity of this compound are chromatographic techniques due to their high resolving power and sensitivity.
-
Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds. It is effective for identifying residual solvents and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. It is the preferred method for assaying the purity of this compound and quantifying non-volatile impurities.
Gas Chromatography (GC) Method
Application Note
This GC method is designed for the quantification of this compound and the separation of volatile impurities. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Due to the polar nature of the hydroxyl group, derivatization may be considered to improve peak shape and thermal stability, though this protocol outlines a direct injection method that has proven effective.
Experimental Protocol
Objective: To determine the purity of this compound and identify volatile impurities by Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound reference standard (≥99.5% purity)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Data Analysis: The purity is calculated using the area percent method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
GC Analysis Workflow
Caption: Workflow for GC Purity Analysis.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and reliable technique for the purity assessment of this compound. The method separates the main component from its potential non-volatile impurities. The use of a C18 column and a simple mobile phase of acetonitrile and water with a phosphoric acid modifier ensures good peak shape and resolution.
Experimental Protocol
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric Acid (H₃PO₄), analytical grade
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 5% B2-12 min: 5% to 70% B12-15 min: 70% B15.1-20 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percent method. For higher accuracy, a calibration curve can be constructed using a reference standard for quantitative analysis.
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Data Presentation and Comparison
The following table summarizes the typical performance characteristics of the GC and HPLC methods for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Purity Assay | ≥99.0% | ≥99.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Primary Application | Analysis of volatile impurities and residual solvents. | Purity assay and analysis of non-volatile impurities. |
Logical Relationship of Analytical Methods
The selection of an analytical method depends on the specific impurities of interest. For comprehensive purity profiling, both GC and HPLC methods should be employed as they provide orthogonal (different and complementary) information.
Caption: Method Selection Logic.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific samples and laboratory conditions. Method validation should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines.
Application Notes & Protocols: HPLC Analysis of N-Ethyl-4-hydroxypiperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of N-Ethyl-4-hydroxypiperidine and its potential derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are designed for quantitative analysis, purity assessment, and impurity profiling, crucial for research, development, and quality control in the pharmaceutical industry. The methodologies are based on reversed-phase HPLC with UV detection, a robust and widely accessible technique.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The piperidine ring is a prevalent scaffold in many drug molecules, and its derivatives exhibit a wide range of biological activities. Therefore, ensuring the purity and accurate quantification of this compound and its derivatives is critical for consistent and reliable results in drug discovery and development.
This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound. The method can be adapted for various derivatives, which may include compounds with modifications at the hydroxyl group (e.g., esters, ethers) or on the piperidine ring.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-phase HPLC is a powerful technique for separating organic molecules based on their polarity.[1] For the analysis of polar compounds like this compound, a C18 stationary phase is commonly employed with an aqueous-organic mobile phase.[2] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape and reproducibility for basic compounds like piperidines.[2][3]
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization depending on the specific derivative being analyzed and the HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B, 2-15 min: 5% to 50% B, 15-20 min: 50% B, 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or lower for non-chromophoric compounds) |
| Injection Volume | 10 µL |
Note: For compounds lacking a UV chromophore, alternative detection methods such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be utilized.[2] For MS compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1][3]
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample or its derivative into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solution(s).
-
Perform a system suitability test by injecting a mid-concentration standard multiple times.
Data Analysis
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1] For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Method Validation
To ensure the analytical method is suitable for its intended purpose, it should be validated according to ICH Q2(R1) guidelines.[4] The following table summarizes typical performance characteristics for a validated HPLC method for a related compound, N-Boc-4-hydroxypiperidine, which can serve as a benchmark.[4]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Specificity | Good |
Diagrams
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
Caption: General workflow for HPLC analysis.
Logical Relationship for Method Development
This diagram shows the logical steps involved in developing a robust HPLC method.
Caption: Key steps in HPLC method development.
References
Industrial Scale Production of N-Ethyl-4-hydroxypiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale industrial production of N-Ethyl-4-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are outlined: the N-alkylation of 4-piperidone followed by reduction, and the reductive amination of 4-hydroxypiperidine. This guide includes detailed experimental protocols, data on reaction conditions and yields, purification methods, and quality control parameters to ensure the production of high-purity this compound suitable for pharmaceutical applications.
Introduction
This compound (CAS No: 3518-83-0) is a crucial building block in the pharmaceutical industry.[1] Its piperidine scaffold is a common feature in a wide range of biologically active molecules. The hydroxyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dopamine anti-Parkinson's disease drugs.[1] This document details two robust and scalable synthetic methodologies for its industrial production.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Melting Point | 23-26 °C | [1] |
| Boiling Point | 209.3 °C at 760 mmHg | [2] |
| 108-109 °C at 20-21 Torr | [3] | |
| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [1] |
Synthetic Routes for Large-Scale Production
Two primary synthetic routes are prevalent in the industrial manufacturing of this compound.
Route 1: N-Alkylation of 4-Piperidone and Subsequent Reduction
This two-step process begins with the N-ethylation of 4-piperidone to yield N-ethyl-4-piperidone, which is then reduced to the final product.
Caption: Synthesis of this compound via N-Alkylation and Reduction.
Route 2: Reductive Amination of 4-Hydroxypiperidine
This route involves a one-pot reaction where 4-hydroxypiperidine is reacted with acetaldehyde in the presence of a reducing agent.
Caption: Synthesis of this compound via Reductive Amination.
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of this compound.
Protocol for Synthesis Route 1
Step 1: Synthesis of N-Ethyl-4-piperidone
-
Reactor Setup: Charge a suitable reactor with piperidin-4-one hydrochloride monohydrate (1 equivalent), acetonitrile, and sodium carbonate (excess).
-
Addition of Ethylating Agent: Add bromoethane (1 equivalent) to the mixture.
-
Reaction: Heat the mixture overnight at approximately 85°C.
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography to yield N-ethyl-4-piperidone as a yellow liquid. A typical yield for this step is around 62%.[4]
Step 2: Reduction of N-Ethyl-4-piperidone to this compound
-
Dissolution: Dissolve N-ethyl-4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as monoglyme.
-
Reduction: Slowly add sodium borohydride (NaBH₄) powder to the solution and stir for approximately 1 hour.
-
Quenching and Extraction: Hydrolyze the reaction mixture with hydrochloric acid and then adjust the pH to strongly alkaline with NaOH in an ice bath. Filter the mixture and wash the filter residue. The filtrate is then concentrated, and the product is extracted.
-
Purification: The final product is purified by vacuum distillation. This reduction method has a reported yield of 86.6%.
Protocol for Synthesis Route 2: Reductive Amination
-
Reactor Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent like ethyl acetate (EtOAc), add acetaldehyde (1.1 equivalents).
-
Addition of Reducing Agent: Follow with the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for approximately 6 hours.
-
Quenching: Quench the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.[5]
Purification for Industrial Scale
For large-scale production, purification is a critical step to achieve the high purity required for pharmaceutical applications.[3]
-
Vacuum Distillation: This is the most common method for purifying this compound. The product is distilled under reduced pressure to separate it from non-volatile impurities.
-
Recrystallization: If the product solidifies or can be converted to a solid salt, recrystallization can be an effective method for removing impurities.
Quality Control
Ensuring the quality and purity of this compound is essential for its use in pharmaceutical synthesis.
Quality Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale-yellow liquid | Visual Inspection |
| Purity (Assay) | ≥ 98% (Technical Grade), ≥ 99%+ (High Purity Grade) | GC, HPLC |
| Moisture Content | < 1.0% | Karl Fischer Titration |
| Total Impurities | < 1.0% | GC, HPLC |
Analytical Methods for Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity and identifying impurities. A typical system would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.[6][7]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is also a widely used technique for purity assessment. A non-polar capillary column is typically employed.[7]
Common Impurities
Potential impurities can arise from starting materials, by-products, or degradation. These may include:
-
Unreacted 4-piperidone or 4-hydroxypiperidine
-
Over-alkylated products
-
Solvent residues
Impurity profiling is crucial to ensure the safety and efficacy of the final pharmaceutical product.
Safety Information
-
Hazards: this compound is a flammable liquid.[1] It can cause skin and eye irritation.
-
Handling: Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with open flames or high-temperature sources.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
Experimental Workflow Diagram
Caption: General Industrial Workflow for this compound Production.
References
- 1. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of 1-Ethylpiperidin-4-ol in the Development of Potent Kinase Inhibitors: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-ethylpiperidin-4-ol moiety is a valuable building block in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its saturated heterocyclic structure provides a three-dimensional scaffold that can be strategically utilized to improve physicochemical properties such as solubility and metabolic stability, while also enabling key interactions with the target kinase. This document provides detailed application notes and experimental protocols for the use of 1-ethylpiperidin-4-ol and its derivatives in the development of kinase inhibitors, with a focus on the PI3K/AKT signaling pathway.
Application Notes
The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are integral to numerous approved therapeutic agents. The incorporation of a 1-ethylpiperidin-4-ol fragment into a kinase inhibitor can serve several purposes. The ethyl group on the piperidine nitrogen can modulate lipophilicity and basicity, which in turn affects cell permeability and off-target activity. The hydroxyl group at the 4-position provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric elements to optimize target engagement and selectivity.
One of the most significant applications of piperidine-containing compounds is in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][3] Small molecule inhibitors that target key kinases in this pathway, such as AKT (also known as Protein Kinase B), have shown significant therapeutic promise.[1][4]
Derivatives bearing a piperidin-4-yl side chain have been successfully designed and synthesized as potent AKT inhibitors.[1] These compounds have demonstrated high inhibitory activity against AKT1 and have shown anti-proliferative effects in cancer cell lines.[1] The strategic placement of the piperidine moiety allows for favorable interactions within the ATP-binding pocket of the kinase, contributing to the overall potency and selectivity of the inhibitor.
Quantitative Data
The following table summarizes the in vitro activity of a series of synthesized AKT inhibitors containing a piperidin-4-yl moiety, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | AKT1 IC50 (nM)[1] | PC-3 Cell Proliferation IC50 (µM)[1] |
| 10f | 31.6 | 5.1 |
| 10g | 28.8 | 4.6 |
| 10h | 24.3 | 3.7 |
| 10j | 45.7 | 8.2 |
| 10k | 39.8 | 7.5 |
| 10l | 52.5 | 9.3 |
| GSK690693 | 15.2 | 14.1 |
Data is presented for selected compounds from a published study for illustrative purposes. GSK690693 is included as a reference compound.[1]
Signaling Pathway and Experimental Workflow
To visualize the targeted biological pathway and the general process of inhibitor development, the following diagrams are provided.
Caption: The PI3K/AKT Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of kinase inhibitors derived from 1-ethylpiperidin-4-ol. These are generalized procedures and may require optimization for specific target compounds.
Protocol 1: Synthesis of a Piperidin-4-yl Containing Kinase Inhibitor
This protocol describes a general two-step process: 1) functionalization of 1-ethylpiperidin-4-ol to introduce a suitable leaving group, and 2) nucleophilic substitution with a kinase scaffold.
Materials:
-
1-ethylpiperidin-4-ol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kinase scaffold with a nucleophilic amine or hydroxyl group
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., saturated ammonium chloride, brine, sodium sulfate, silica gel for chromatography)
Procedure:
Step 1: Mesylation of 1-Ethylpiperidin-4-ol
-
Dissolve 1-ethylpiperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
Step 2: Coupling with Kinase Scaffold
-
To a solution of the kinase scaffold (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (1.2 eq, for hydroxyl groups) or potassium carbonate (2.0 eq, for amines) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the mesylated 1-ethylpiperidine intermediate (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (AKT1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against AKT1 kinase.
Materials:
-
Recombinant human AKT1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide derived from GSK3)
-
Test compound (dissolved in DMSO)
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescence-based detection system)
-
Microplate (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In a microplate, add the kinase buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of recombinant AKT1 enzyme and ATP to each well. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, HTRF, or AlphaScreen). This typically involves adding a phospho-specific antibody followed by a detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes how to assess the anti-proliferative effect of a kinase inhibitor on a cancer cell line (e.g., PC-3 prostate cancer cells).[1]
Materials:
-
PC-3 cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
Procedure:
-
Seed the PC-3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethyl-4-hydroxypiperidine: A Versatile Scaffold for the Development of Novel Analgesic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Ethyl-4-hydroxypiperidine is a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel analgesic agents. The piperidine core is a well-established pharmacophore found in numerous clinically significant opioids, such as fentanyl and meperidine. The presence of a hydroxyl group at the 4-position and an ethyl group at the nitrogen atom provides key structural features that can be strategically modified to modulate pharmacological activity, including potency, selectivity for opioid receptor subtypes, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of new analgesic compounds.
Rationale for Use in Analgesic Drug Discovery
The 4-hydroxypiperidine motif is a privileged scaffold for targeting opioid receptors, primarily the mu-opioid receptor (MOR), which is a principal target for potent analgesics. The hydroxyl group can participate in crucial hydrogen bonding interactions within the receptor binding pocket. The N-substituent on the piperidine ring plays a critical role in determining the compound's affinity and efficacy. While larger N-substituents like phenethyl are common in potent opioids, the N-ethyl group offers a valuable alternative for fine-tuning the pharmacological profile. The ethyl group can influence the compound's basicity, lipophilicity, and overall conformation, which in turn affects its interaction with the opioid receptor.
Structure-Activity Relationship (SAR) Insights
The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity in 4-anilidopiperidine analgesics. High potency has been observed in compounds with an aralkyl substituent on the piperidine ring nitrogen.[1] While larger groups like phenethyl are often associated with high potency, the strategic use of a smaller alkyl group like ethyl can be explored to modulate the side-effect profile, such as reducing the risk of respiratory depression.
Quantitative Data of Representative Analgesic Compounds
The following table summarizes quantitative data for a representative analgesic compound derived from a 4-hydroxypiperidine scaffold, illustrating the type of data generated during the drug discovery process. Note: Data for a closely related N-phenethyl analog is presented here due to the limited availability of specific data for an N-ethyl derivative in the public domain.
| Compound ID | Structure | Target Receptor | Binding Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) | Assay | Reference |
| Hypothetical Compound A (N-Ethyl Analog) | N-Ethyl-4-(p-tolyl)-4-hydroxypiperidine | µ-opioid receptor | Data not available | Data not available | ||
| Reference Compound B (N-Phenethyl Analog) | N-Phenethyl-4-(p-tolyl)-4-hydroxypiperidine | µ-opioid receptor | 1.5 | 0.05 | Rat Tail-Flick | Fictional Data for Illustrative Purposes |
Experimental Protocols
Synthesis of N-Ethyl-4-(p-tolyl)-4-hydroxypiperidine (Hypothetical Compound A)
This protocol describes a general method for the synthesis of an N-ethyl-4-aryl-4-hydroxypiperidine derivative.
Materials:
-
N-Ethyl-4-piperidone
-
p-Tolylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N-Ethyl-4-piperidone (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-tolylmagnesium bromide (1.2 eq) to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure N-Ethyl-4-(p-tolyl)-4-hydroxypiperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Analgesic Activity Assessment: Tail-Flick Test
The tail-flick test is a standard method for evaluating the central analgesic activity of compounds.[2][3]
Animals:
-
Male Wistar rats (200-250 g)
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
Procedure:
-
Habituate the rats to the experimental setup for at least 30 minutes before testing.
-
Gently hold the rat and place the distal third of its tail on the radiant heat source.
-
Start the timer and measure the latency for the rat to flick its tail away from the heat stimulus. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[2][4]
-
Administer the test compound (e.g., Hypothetical Compound A) or a vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.). A standard analgesic like morphine can be used as a positive control.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
The analgesic effect is expressed as the percentage of Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics.[6][7]
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Divide the mice into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[7]
-
Inject a 0.6% or 1% solution of acetic acid in saline intraperitoneally (10 mL/kg) to each mouse to induce writhing.[8][9]
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[6][7][8]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Visualizations
Signaling Pathways
The analgesic effects of many piperidine-based compounds are mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by an opioid agonist binding to the µ-opioid receptor.
Caption: G-protein dependent signaling pathway of the µ-opioid receptor.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and in vivo evaluation of analgesic compounds derived from this compound.
Caption: General synthesis workflow for N-Ethyl-4-aryl-4-hydroxypiperidine derivatives.
Caption: Workflow for in vivo evaluation of analgesic activity.
References
- 1. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. sid.ir [sid.ir]
Application Notes and Protocols for the Storage and Stability of N-Ethyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the appropriate storage conditions for N-Ethyl-4-hydroxypiperidine to ensure its stability and outline protocols for assessing its stability profile under various stress conditions.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The stability of this chemical is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the recommended storage conditions, potential degradation pathways, and experimental protocols for stability and forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is essential to adhere to proper storage conditions. The compound is a colorless to pale yellow liquid and may darken upon exposure to air or light. It is also known to be hygroscopic.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Optimal for long-term stability and to minimize potential degradation. |
| Room Temperature (Short-term) | Acceptable for short durations, though refrigeration is preferred. | |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation of the tertiary amine. |
| Light | Store in amber or opaque containers | To protect from light-induced degradation. |
| Moisture | Tightly sealed containers in a dry place | The compound is hygroscopic and can absorb moisture, which may lead to degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
This compound contains a tertiary amine and a secondary alcohol, both of which can be susceptible to degradation. Understanding these potential pathways is critical for developing stability-indicating analytical methods.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.
-
Dehydration: The secondary alcohol could potentially undergo dehydration under acidic conditions and/or elevated temperatures.
-
Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various conditions as stipulated by ICH guidelines.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions to determine its re-test period or shelf life.
Table 2: Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Protocol:
-
Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials with inert caps).
-
Store the samples in stability chambers maintained at the conditions specified in Table 2.
-
At each time point, withdraw a sample and analyze for purity, impurities, and appearance.
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), for analysis.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C in a calibrated oven for 48 hours.
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).
Table 3: Hypothetical Data from Forced Degradation Study of this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | 99.8 | 0.2 | - |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 98.5 | 1.5 | 4.2 min |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 99.2 | 0.8 | 5.1 min |
| Oxidative (3% H₂O₂, RT, 24h) | 92.3 | 7.7 | 3.5 min, 6.8 min |
| Thermal (80°C, 48h) | 99.5 | 0.5 | - |
| Photolytic (ICH Q1B) | 97.9 | 2.1 | 7.3 min |
Analytical Method for Stability Assessment
A validated stability-indicating HPLC method is crucial for the accurate assessment of this compound's stability.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for Stability Assessment of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-4-hydroxypiperidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Ethyl-4-hydroxypiperidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for this compound are:
-
Direct N-Alkylation: This involves the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
-
Reductive Amination: This method consists of reacting 4-hydroxypiperidine with acetaldehyde in the presence of a reducing agent to form the N-ethyl group. A related approach is the reduction of N-ethyl-4-piperidone.[1]
Q2: What is the most common side reaction, and how can it be minimized?
A2: A frequent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the product, this compound, reacts further with the ethylating agent. To minimize this, it is recommended to use a carefully controlled stoichiometry with a slight excess of the 4-hydroxypiperidine and to add the ethylating agent slowly to the reaction mixture.
Q3: Can O-alkylation be a competing reaction?
A3: Yes, O-alkylation at the hydroxyl group of 4-hydroxypiperidine can occur, though N-alkylation is generally more favorable due to the higher nucleophilicity of the secondary amine. The choice of base and solvent can influence the ratio of N- to O-alkylation. Using a non-nucleophilic base and a polar aprotic solvent can favor N-alkylation.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are distillation under reduced pressure and column chromatography. Recrystallization can also be employed if the product is a solid at room temperature or can be converted to a crystalline salt.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time or gently heat the mixture if the reaction is sluggish. |
| Poor Quality of Reagents | - Use freshly distilled or high-purity starting materials.- Ensure the ethylating agent has not decomposed.- Use an anhydrous solvent, as water can interfere with the reaction. |
| Ineffective Base | - For N-alkylation, ensure the base is strong enough to deprotonate the piperidinium salt formed during the reaction.- Consider switching to a stronger or more soluble base (e.g., from sodium carbonate to potassium carbonate or an organic base like triethylamine). |
| Suboptimal Reaction Temperature | - Some reactions may require heating to proceed at a reasonable rate. Experiment with a gradual increase in temperature while monitoring for side product formation. |
Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted 4-hydroxypiperidine | - Identification: Can be detected by TLC, GC, or NMR spectroscopy.- Removal: Can be separated by column chromatography or by performing an acidic wash to remove the more basic starting material. |
| Quaternary Ammonium Salt | - Identification: Often appears as a highly polar spot on TLC and may be soluble in water.- Removal: Can be removed by an aqueous workup, as the quaternary salt is typically water-soluble. |
| O-Alkylated Byproduct | - Identification: Will have a different retention time in GC and distinct signals in NMR compared to the desired product.- Removal: Careful column chromatography is usually required to separate the N- and O-alkylated isomers. |
Comparative Data on Synthetic Methods
A note on the available data: While the following tables provide an overview of reaction conditions for the synthesis of this compound, specific yield percentages under varying conditions are not widely reported in readily available literature. The presented yields are based on general knowledge of these reaction types and data from analogous syntheses.
Table 1: N-Alkylation of 4-Hydroxypiperidine
| Ethylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Anticipated Yield Range |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6-12 hours | Moderate to High |
| Ethyl Iodide | K₂CO₃ | DMF | Room Temp to 60°C | 4-8 hours | High |
| Ethyl Bromide | Triethylamine | Dichloromethane | Room Temp to Reflux | 8-16 hours | Moderate |
Table 2: Reductive Amination and Related Methods
| Method | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Anticipated Yield Range |
| Reductive Amination with Acetaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temperature | 12-24 hours | High |
| Reduction of N-ethyl-4-piperidone | Sodium borohydride | Methanol | 0°C to Room Temp | 1-3 hours | Very High |
Detailed Experimental Protocols
Protocol 1: N-Alkylation of 4-Hydroxypiperidine with Ethyl Bromide
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Ethyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the suspension and slowly add ethyl bromide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of 4-Hydroxypiperidine with Acetaldehyde
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add acetaldehyde to the mixture and stir at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing Workflows and Relationships
The following diagrams illustrate the decision-making process and reaction pathways described in this guide.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Selective O-Acylation of N-Boc-4-hydroxypiperidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the selective O-acylation of N-Boc-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: Why is the selective O-acylation of N-Boc-4-hydroxypiperidine sometimes challenging?
A1: The primary challenge lies in achieving chemoselectivity. While the tert-butoxycarbonyl (Boc) group significantly reduces the nucleophilicity of the piperidine nitrogen, making the hydroxyl group the more likely site of attack, side reactions can still occur.[1][2] The secondary alcohol at the C4 position can also be sterically hindered, potentially slowing down the desired reaction.[2]
Q2: What is the primary competing reaction in the acylation of N-Boc-4-hydroxypiperidine?
A2: The main competing reaction is N-acylation. This typically occurs if the Boc protecting group is unintentionally cleaved under acidic conditions that might be generated during the reaction (e.g., from an acyl chloride).[1] The unmasked secondary amine is highly nucleophilic and will readily react with the acylating agent.[2]
Q3: How does the N-Boc group promote selective O-acylation?
A3: The N-Boc group is an effective protecting group that deactivates the piperidine nitrogen through two main effects:
-
Steric Hindrance: The bulky tert-butyl group physically blocks access to the nitrogen atom.[1]
-
Electronic Effect: The electron-withdrawing nature of the carbonyl in the Boc group reduces the electron density and therefore the nucleophilicity of the nitrogen atom.[1] This makes the oxygen of the hydroxyl group the more favorable nucleophile for the acylation reaction.
Q4: What are the common side products to watch out for?
A4: Besides the potential for N-acylation, other common side products include:
-
Elimination Product: Under strongly basic conditions or at elevated temperatures, dehydration can occur to form N-Boc-1,2,3,6-tetrahydropyridine.[3]
-
Di-acylated Product: While less common due to the Boc group, if deprotection occurs, subsequent N-acylation of the O-acylated product is possible.
-
Unreacted Starting Material: Incomplete reactions can result from insufficiently reactive reagents or suboptimal conditions.[2]
Q5: Which acylating agents are typically used for this reaction?
A5: The choice of acylating agent is crucial. More reactive agents are generally preferred for the sterically hindered secondary alcohol. Common choices include:
-
Acyl Chlorides (R-COCl)
-
Acid Anhydrides ((R-CO)₂O) Carboxylic acids can also be used, but they require activation with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]
Q6: What is the role of bases and catalysts in this reaction?
A6:
-
Bases: A non-nucleophilic base, such as triethylamine (Et₃N), pyridine, or diisopropylethylamine (DIPEA), is essential when using acyl chlorides or anhydrides. Its role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, which prevents the acid-catalyzed removal of the N-Boc group.[1][2]
-
Catalysts: 4-Dimethylaminopyridine (DMAP) is frequently used as a nucleophilic catalyst to accelerate the acylation of secondary alcohols like N-Boc-4-hydroxypiperidine.[1][4]
Troubleshooting Guides
Issue 1: Low or No Yield of the O-Acylated Product
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Acylating Agent | Switch to a more reactive acylating agent (e.g., use an acyl chloride instead of a carboxylic acid with a coupling agent).[2] |
| Incomplete Reaction | Increase the reaction time or gently warm the reaction mixture. Monitor progress closely using Thin Layer Chromatography (TLC).[2] |
| Inactive Catalyst or Coupling Agent | Add a catalytic amount of DMAP (typically 0.1 eq) to accelerate the reaction.[1][2] If using coupling agents like EDC or DCC, ensure they are fresh and used in sufficient amounts.[2] |
| Steric Hindrance | For particularly bulky acylating groups, consider increasing the reaction temperature and time. Be mindful of potential side reactions at higher temperatures.[2] |
Issue 2: Presence of N-Acylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Accidental Deprotection of N-Boc Group | This is the most common cause, often due to acidic conditions.[1] Ensure the reaction is performed under anhydrous conditions. Use a non-nucleophilic base like triethylamine or DIPEA to neutralize any acid generated in situ.[1][2] |
| Reaction Conditions Too Harsh | Avoid excessively high temperatures or prolonged reaction times which might contribute to Boc group cleavage. |
Issue 3: Formation of an Elimination Product (N-Boc-1,2,3,6-tetrahydropyridine)
| Potential Cause | Troubleshooting Steps |
| Base is too Strong or Conditions are too Basic | Use a milder, non-nucleophilic base like triethylamine instead of stronger bases.[2] |
| Elevated Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of this dehydration side reaction.[2][3] |
Issue 4: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | Use a slight excess of the acylating agent to drive the reaction to completion. Optimize your column chromatography solvent system for better separation. |
| Water-Soluble Byproducts | If using coupling agents like EDC, perform an aqueous workup to remove the water-soluble urea byproducts.[2] If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[2] |
| DMAP Removal | DMAP can sometimes be difficult to remove via chromatography. An acidic wash (e.g., dilute HCl) during the workup can protonate the DMAP, making it water-soluble and easily removed with the aqueous layer. |
Data Presentation
Table 1: Comparison of Common Acylating Agents and Conditions
| Acylating Agent | Base/Catalyst | Solvent | Typical Temperature | Relative Reactivity |
| Acyl Chloride | Et₃N or Pyridine / DMAP (cat.) | DCM or THF | 0 °C to RT | High |
| Acid Anhydride | Et₃N or Pyridine / DMAP (cat.) | DCM or THF | RT | Moderate to High |
| Carboxylic Acid | EDC or DCC / DMAP (cat.) | DCM or DMF | 0 °C to RT | Low (requires activation) |
Data compiled from multiple sources.[1][2]
Experimental Protocols
General Protocol for Selective O-Acylation using Acyl Chloride
This protocol provides a general methodology and may require optimization for specific substrates.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Acyl chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains at or below 0 °C during the addition.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-acylated product.
Visualizations
Caption: Troubleshooting workflow for low yield O-acylation reactions.
Caption: Competing pathways in the acylation of N-Boc-4-hydroxypiperidine.
References
preventing side reactions during the alkylation of 4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-hydroxypiperidine. Our goal is to help you prevent or minimize common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the alkylation of 4-hydroxypiperidine?
The two primary side reactions encountered during the alkylation of 4-hydroxypiperidine are O-alkylation and the formation of quaternary ammonium salts.[1]
-
O-Alkylation: The hydroxyl group at the C4 position can compete with the secondary amine in the piperidine ring as a nucleophile, leading to the formation of an ether byproduct. The secondary amine is generally more nucleophilic than the secondary alcohol, but O-alkylation can become significant under certain conditions.[2]
-
Quaternary Ammonium Salt Formation: After the desired N-alkylation to a tertiary amine, a second alkylation can occur on the nitrogen atom. This results in a positively charged quaternary ammonium salt, which can complicate purification and reduce the yield of the target mono-alkylated product.[3]
-
Elimination: Under acidic or basic conditions, particularly at elevated temperatures, dehydration of the hydroxyl group can occur, leading to the formation of an unsaturated byproduct like N-Boc-1,2,3,6-tetrahydropyridine if the nitrogen is protected.[4]
Q2: How can I selectively achieve N-alkylation over O-alkylation?
Achieving selective N-alkylation requires careful consideration of reaction conditions to favor the higher nucleophilicity of the secondary amine over the hydroxyl group. Here are key strategies:
-
Choice of Base: Weaker, non-nucleophilic bases are preferred to minimize deprotonation of the hydroxyl group. Strong bases like sodium hydride (NaH) will readily form the alkoxide, promoting O-alkylation.[5]
-
Protecting the Hydroxyl Group: While not always necessary, protecting the hydroxyl group before N-alkylation offers the most reliable method for preventing O-alkylation. However, this adds extra steps to the synthesis.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for N-alkylation.
Q3: What are the best methods to prevent the formation of quaternary ammonium salts?
Preventing over-alkylation is crucial for obtaining a clean mono-alkylated product. The following approaches are effective:
-
Control of Stoichiometry: Using a slight excess of 4-hydroxypiperidine relative to the alkylating agent can help ensure that the alkylating agent is consumed before it can react with the newly formed tertiary amine.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, further reducing the likelihood of a second alkylation.[6]
-
Use of a Non-Nucleophilic Base: Incorporating a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can neutralize the acid formed during the reaction without promoting side reactions.[6]
-
Reductive Amination: This alternative method avoids the use of alkyl halides altogether, thereby eliminating the possibility of quaternary salt formation.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or gently heat the mixture.[2]- Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).[2]- Ensure the base used is sufficiently strong to deprotonate the piperidine nitrogen.[2] |
| Significant O-Alkylation | - Consider protecting the hydroxyl group prior to N-alkylation.[2]- Use a less polar, aprotic solvent.- Employ a bulkier alkylating agent if possible to sterically hinder reaction at the hydroxyl group. |
| Formation of Quaternary Salt | - Use an excess of 4-hydroxypiperidine (1.2-1.5 equivalents).- Add the alkylating agent dropwise over an extended period.[6] |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using water-sensitive reagents like NaH.[8] |
Issue 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material and Over-Alkylated Product | - Employ column chromatography with a suitable solvent system to separate the components.[2]- If the quaternary salt is the major byproduct, it can often be removed by an aqueous workup due to its high water solubility.[3] |
| Co-elution of N- and O-Alkylated Products | - If separation by column chromatography is challenging, consider derivatizing the hydroxyl group of the desired N-alkylated product to alter its polarity before a second purification attempt. |
| Water-Soluble Byproducts | - Perform a thorough aqueous workup, including washes with brine, to remove water-soluble impurities.[5] |
Experimental Protocols
Protocol 1: Selective N-Alkylation of 4-Hydroxypiperidine
This protocol aims for selective N-alkylation by controlling stoichiometry and using a common base.
Materials:
-
4-Hydroxypiperidine (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-hydroxypiperidine and anhydrous acetonitrile.
-
Add potassium carbonate to the stirred solution.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Alkylation of N-Boc-4-hydroxypiperidine
This protocol details the O-alkylation after protecting the nitrogen with a Boc group to prevent N-alkylation.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise.[5]
-
Stir the resulting mixture at 0 °C for 30 minutes.[5]
-
Add the alkylating agent dropwise at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]
-
Carefully quench the reaction by the slow addition of water at 0 °C.[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination of a Ketone with 4-Hydroxypiperidine
This protocol provides an alternative to direct alkylation that avoids the formation of quaternary salts.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Ketone or aldehyde (e.g., acetone) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed for ketones)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine and the ketone/aldehyde in DCE.
-
If starting with a ketone, a catalytic amount of acetic acid can be added.[9]
-
Stir the mixture for a short period (e.g., 20-30 minutes) to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Comparison of Conditions for Boc Protection of 4-Hydroxypiperidine
| Route | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, NaHCO₃ | Dichloromethane | Room Temp. | 15 | ~95 | [10] |
| 2 | 4-Piperidone Hydrochloride | Di-tert-butyl dicarbonate, NaOH | Water | 20-30 | 12 | 90.6 | [1] |
Table 2: Conditions for Alkylation and Potential Yields
| Reaction Type | Substrate | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| O-Alkylation | N-Boc-4-hydroxypiperidine | Benzyl bromide | NaH | THF | 0 to RT | Not specified | [5] |
| N-Alkylation | Piperidine | Alkyl bromide/iodide | K₂CO₃ | Acetonitrile | Room Temp. | Good to excellent | [6] |
| Reductive Amination | Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | Room Temp. | 95 | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Ethyl-4-hydroxypiperidine by Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of crude N-Ethyl-4-hydroxypiperidine via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: 4-hydroxypiperidine or N-ethyl-4-piperidone.[1]
-
By-products: Products from side reactions occurring during the synthesis.
-
Solvents: Residual solvents used in the reaction and work-up.
-
Water: this compound is soluble in water, and moisture can be present from the reaction or work-up steps.[1][2]
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: this compound has a relatively high boiling point at atmospheric pressure (approximately 209-213°C).[1][3] Distilling at this temperature can lead to decomposition of the product. Vacuum distillation allows the boiling point to be significantly lowered, enabling purification at a temperature that minimizes degradation.
Q3: My purified this compound is a yellowish liquid, is this normal?
A3: this compound is typically a colorless to pale yellow viscous liquid.[2] A yellowish tint can be normal, but a significant darkening of the color may indicate the presence of impurities or some degradation, especially if exposed to air or light for prolonged periods.[2]
Q4: How should I store purified this compound?
A4: For optimal stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dry place away from light.[1][2] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Too rapid heating.- Inefficient stirring.- Lack of boiling chips or a stir bar. | - Heat the distillation flask slowly and evenly.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Add fresh, unused boiling chips before starting the distillation. |
| Product Decomposition (Darkening Color) | - Distillation temperature is too high.- Prolonged heating time. | - Increase the vacuum (lower the pressure) to further reduce the boiling point.- Ensure the heating mantle is appropriately sized for the flask to allow for efficient heating.- Once the desired fraction is collected, stop the distillation promptly. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - For higher purity, use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.- Slow down the distillation rate by reducing the heating to allow for proper vapor-liquid equilibrium. |
| Product Solidifies in the Condenser | - The melting point of this compound is around 23-26°C.[1]- The cooling water is too cold. | - Use warmer water in the condenser or reduce the flow rate.- Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. |
| Difficulty Achieving a Good Vacuum | - Leaks in the distillation apparatus. | - Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.- Apply a thin layer of vacuum grease to all ground glass joints. |
Quantitative Data
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][3][4] |
| Molecular Weight | 129.20 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Boiling Point (atm) | 209.3 - 213 °C | [1][3] |
| Boiling Point (vacuum) | 114-116 °C @ 0.005 Torr108-109 °C @ 20-21 Torr381.7 K (108.55 °C) @ 2.00 kPa (15 Torr) | [1][2][4] |
| Melting Point | ~23-26 °C | [1] |
| Density | ~0.95 - 0.98 g/cm³ | [1][3] |
| Flash Point | 95.6 °C | [1][3] |
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by removing non-volatile impurities and other contaminants with different boiling points.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short path distillation head or a Vigreux column
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar or boiling chips
-
Heating mantle
-
Vacuum pump, tubing, and cold trap
-
Manometer or vacuum gauge
-
Lab jack
-
Clamps and stand
Procedure:
-
Drying the Crude Product (if necessary): If water is suspected to be present, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Dry the solution over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Lightly grease all ground glass joints to ensure a good seal.
-
Securely clamp the apparatus.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer and the cooling water flow to the condenser.
-
Slowly and carefully begin to evacuate the system using the vacuum pump.
-
Once the desired pressure is reached and stable (refer to the table above for temperature/pressure relationships), begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation at a steady rate until most of the product has been collected. The temperature should remain relatively constant during this time.
-
Stop the distillation before the flask is completely dry to avoid overheating the residue, which could cause decomposition.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and weigh the purified product.
-
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
References
Technical Support Center: Purification of Mitsunobu Reactions with N-Boc-4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) from Mitsunobu reactions involving N-Boc-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my Mitsunobu reaction with N-Boc-4-hydroxypiperidine so challenging?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction. Its removal can be difficult due to its high polarity, which often leads to co-elution with the desired N-Boc-4-substituted piperidine product during silica gel chromatography. The similar polarity of TPPO and the product can make separation challenging, especially on a large scale.
Q2: What are the primary methods for removing TPPO from the reaction mixture?
A2: The main strategies for TPPO removal can be categorized as follows:
-
Crystallization/Precipitation: This method relies on the poor solubility of TPPO in certain non-polar solvents. By concentrating the reaction mixture and triturating with a suitable solvent, TPPO can often be precipitated and removed by filtration.
-
Chromatography: Flash column chromatography over silica gel is a standard method for purifying the reaction product and removing TPPO. However, careful selection of the eluent system is crucial to achieve good separation. A silica plug filtration can also be a quick method for removing the bulk of the TPPO.[1]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be removed by filtration.[2][3] This method is particularly useful when the desired product is soluble in more polar solvents.[3]
-
Use of Alternative Reagents: Employing modified phosphine reagents, such as polymer-supported triphenylphosphine, can simplify the workup. The resulting polymer-bound TPPO can be easily removed by filtration.[4]
Q3: How do I choose the best purification method for my specific N-Boc-4-substituted piperidine product?
A3: The choice of purification method depends largely on the polarity and solubility of your final product, which is determined by the nucleophile used in the Mitsunobu reaction.
-
For non-polar products: If your product is soluble in non-polar solvents like hexanes or diethyl ether, precipitation of TPPO by trituration with these solvents is often the simplest and most effective method.[1][5]
-
For polar products: If your product is more polar and soluble in solvents like ethanol or ethyl acetate, precipitation of TPPO with zinc chloride is a good option.[3] Standard silica gel chromatography is also a viable, albeit potentially more challenging, method.
-
For simplified workup: If you want to avoid chromatography altogether, using polymer-supported triphenylphosphine is an excellent choice, as the byproduct is removed by simple filtration.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| TPPO co-elutes with my product during column chromatography. | The polarity of the eluent system is not optimal for separating the product and TPPO. | * Try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). * Consider using a different solvent system altogether, such as dichloromethane/methanol. * Employ a very slow gradient elution to improve resolution.[5] |
| I am getting a low yield after purification. | The product may be partially lost during the purification process. | * If precipitating TPPO, ensure the product is soluble in the chosen solvent and minimize the amount of solvent used for washing the precipitate. * During chromatography, carefully monitor the fractions to avoid discarding product-containing fractions. * Consider using an alternative purification method that may be more suitable for your product's properties. |
| Precipitation of TPPO with a non-polar solvent is not working. | Your product may also be insoluble or sparingly soluble in the chosen non-polar solvent. | * Test the solubility of a small sample of your crude product in the intended precipitation solvent before performing the procedure on the entire batch. * If the product is not soluble, consider using the precipitation with zinc chloride method in a more polar solvent.[3] |
| The reaction with polymer-supported triphenylphosphine is sluggish or incomplete. | The polymer-supported reagent may have lower reactivity compared to free triphenylphosphine. | * Ensure the polymer-supported reagent is of high quality and has the appropriate loading. * Increase the reaction time or temperature as needed, while monitoring for potential side reactions. * Use a slight excess of the polymer-supported phosphine and the azodicarboxylate. |
Data Presentation
The following table summarizes quantitative data for different TPPO removal methods. Note that the efficiency can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Reagents/Solvents | Typical TPPO Removal Efficiency | Product Yield | Reference(s) |
| Precipitation with ZnCl₂ | ZnCl₂ in Ethanol | >95% | 68% (for a specific Mitsunobu product) | [2][3] |
| Silica Plug Filtration | Hexane/Diethyl Ether | Good for bulk removal, may require multiple passes | Dependent on product polarity | [1] |
| Polymer-Supported PPh₃ | Polymer-Supported PPh₃ | High (by filtration) | 81-95% (for various pyridine ethers) | [4] |
| Crystallization | Toluene (cooling) | High | 68% (for a specific Mitsunobu product) | [6] |
Experimental Protocols
Protocol 1: Standard Mitsunobu Reaction and Purification by Column Chromatography
This protocol describes a general procedure for the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and a phenolic nucleophile, followed by purification using silica gel chromatography.[7][8][9]
-
Reaction Setup:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), the phenol nucleophile (1.1-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2-1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-Boc-4-phenoxypiperidine.
-
Protocol 2: Purification by Precipitation with Zinc Chloride
This protocol is adapted from a general method for TPPO removal using zinc chloride and is suitable for products soluble in polar solvents like ethanol.[2][3]
-
Reaction Work-up:
-
After the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure.
-
If any unreacted triphenylphosphine is present, it can be oxidized to TPPO by washing the crude mixture with a peroxide solution.
-
-
Precipitation:
-
Dissolve the crude reaction mixture in ethanol.
-
Add a solution of zinc chloride (ZnCl₂) (2 equivalents relative to the initial triphenylphosphine) in ethanol to the mixture.
-
Stir the mixture at room temperature for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
-
Isolation:
-
Filter the mixture to remove the precipitated complex.
-
Wash the filter cake with a small amount of cold ethanol.
-
The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.
-
Protocol 3: Mitsunobu Reaction using Polymer-Supported Triphenylphosphine
This protocol utilizes polymer-supported triphenylphosphine for a simplified work-up procedure.[4]
-
Reaction Setup:
-
To a solution of the alcohol (e.g., N-Boc-4-hydroxypiperidine, 1.0 eq.) and the nucleophile (1.1 eq.) in anhydrous THF, add polymer-supported triphenylphosphine (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. Further purification by column chromatography may be performed if necessary.
-
Mandatory Visualization
Caption: Decision workflow for purification of Mitsunobu reactions.
Caption: Experimental workflow for TPPO precipitation.
References
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of N-Boc-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of N-Boc-4-piperidone.
Issue 1: Incomplete or Slow Reaction
-
Symptom: TLC or other in-process analysis shows a significant amount of remaining N-Boc-4-piperidone after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The molar equivalents of the reducing agent may be too low.
-
Solution: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 eq. for NaBH₄).
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: If the protocol allows, consider a modest increase in temperature. For instance, if running a NaBH₄ reduction at 0 °C, allow the reaction to slowly warm to room temperature.[1]
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the starting material or solvent. The nitrogen atom in the piperidone ring itself can also act as a Lewis base and poison the catalyst.
-
Solution: Increase the catalyst loading. Ensure high purity of the N-Boc-4-piperidone and solvent. In some instances, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst; however, this should be approached with caution to avoid cleavage of the Boc protecting group.[2]
-
-
Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage.
-
Solution: Use a fresh, unopened bottle of the reducing agent or one that has been stored under appropriate inert conditions.
-
-
Issue 2: Formation of Side Products
-
Symptom: The appearance of unexpected spots on the TLC plate or peaks in the crude product analysis.
-
Possible Causes & Solutions:
-
Over-reduction: Stronger reducing agents like LiAlH₄ can potentially reduce the Boc-group, especially at elevated temperatures.
-
Solution: Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, maintain a low reaction temperature.
-
-
Elimination to form N-Boc-1,2,3,6-tetrahydropyridine: This can occur under certain conditions, particularly if the reaction workup is acidic and heated.[1]
-
Solution: Ensure the workup is performed under neutral or slightly basic conditions and avoid excessive heating.
-
-
Issue 3: Difficult Purification
-
Symptom: The crude product is difficult to purify by recrystallization or column chromatography.
-
Possible Causes & Solutions:
-
Presence of Inorganic Salts: Boron or aluminum salts from the workup can complicate purification.
-
Solution: During the workup, ensure thorough quenching and washing to remove these salts. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, 15% NaOH solution, and water) is often effective.
-
-
Co-eluting Impurities: A side product may have a similar polarity to the desired N-Boc-4-hydroxypiperidine.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a different solvent system, such as ethyl acetate/hexanes, may also be effective.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reduction of N-Boc-4-piperidone?
A1: The "best" reducing agent depends on the desired outcome, particularly regarding stereoselectivity, and the scale of the reaction.
-
Sodium borohydride (NaBH₄): This is a common, mild, and cost-effective choice for this reduction, typically providing high yields of N-Boc-4-hydroxypiperidine. It is generally safer and easier to handle than LiAlH₄.[1]
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will readily reduce the ketone. However, it is pyrophoric and requires careful handling in an anhydrous solvent like THF or diethyl ether.[3][4]
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is a bulky reducing agent that can offer high stereoselectivity, typically favoring the formation of the axial alcohol.[2]
-
Catalytic Hydrogenation (e.g., 5% Pd/C): This method is also effective, often providing high yields under mild pressure and temperature conditions. It avoids the use of metal hydrides and the associated workup issues.[2]
Q2: What is the expected stereochemical outcome of the reduction?
A2: The stereochemistry of the resulting hydroxyl group (axial vs. equatorial) is influenced by the steric bulk of the reducing agent.
-
Small hydride reagents (e.g., NaBH₄, LiAlH₄): These reagents tend to attack the carbonyl group from the less sterically hindered axial face, resulting in the formation of the equatorial alcohol as the major product.
-
Bulky hydride reagents (e.g., L-Selectride®): Due to steric hindrance with the axial hydrogens on the piperidine ring, these reagents preferentially attack from the equatorial face, leading to the axial alcohol as the major product.[2]
Q3: My Boc group was cleaved during the reaction. Why did this happen and how can I prevent it?
A3: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Cleavage can occur if the reaction or workup conditions are acidic. While NaBH₄ reductions are typically performed in alcoholic solvents and are generally safe for the Boc group, the use of stronger reducing agents or acidic workup procedures can lead to deprotection. To prevent this, ensure that the reaction and workup are performed under neutral or basic conditions. If an acidic quench is necessary, it should be done at a low temperature and for a minimal amount of time.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of N-Boc-4-piperidone
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Major Stereoisomer |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 2 - 4 | >90 | Equatorial Alcohol |
| Catalytic Hydrogenation (5% Pd/C, H₂) | Methanol | 50 - 60 | 1 | ~96 | Not specified |
| L-Selectride® | THF | -78 | 1 | High | Axial Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to RT | 1 - 3 | High | Equatorial Alcohol |
Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reduction of N-Boc-4-piperidone with Sodium Borohydride
-
Materials:
-
N-Boc-4-piperidone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.
-
The product can be further purified by recrystallization from ethyl acetate/hexanes.[1]
-
Protocol 2: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C
-
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor
-
-
Procedure:
-
Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas.
-
Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Stir until the substrate is fully dissolved.
-
Carefully add the 5% Pd/C catalyst to the reaction mixture.
-
Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 0.1-0.5 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir vigorously.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.[2]
-
Visualizations
Caption: General experimental workflow for the reduction of N-Boc-4-piperidone.
Caption: A logical troubleshooting guide for the reduction of N-Boc-4-piperidone.
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. L-selectride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-Ethyl-4-hydroxypiperidine Synthesis by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the N-Ethyl-4-hydroxypiperidine synthesis reaction using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring the N-alkylation of 4-hydroxypiperidine?
A1: TLC is a rapid, cost-effective, and simple chromatographic technique used to separate components of a mixture.[1] It is ideal for monitoring the progress of the N-ethylation of 4-hydroxypiperidine by allowing for the qualitative analysis of the reaction mixture. This enables the visualization of the consumption of the starting material (4-hydroxypiperidine) and the formation of the product (this compound), as well as the potential appearance of any byproducts.
Q2: What is the expected difference in polarity between the starting material (4-hydroxypiperidine) and the product (this compound)?
A2: The starting material, 4-hydroxypiperidine, is a secondary amine with a hydroxyl group, making it a relatively polar compound. The product, this compound, is a tertiary amine with a hydroxyl group. The addition of the ethyl group to the nitrogen atom decreases the polarity of the molecule compared to the starting material. Therefore, the product is expected to be less polar than the starting material.
Q3: How will the difference in polarity be reflected on the TLC plate?
A3: In a normal-phase TLC system (e.g., silica gel, which is polar), the less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, the more polar compound will have a stronger interaction with the stationary phase and will travel a shorter distance, resulting in a lower Rf value. Therefore, this compound (product) should have a higher Rf than 4-hydroxypiperidine (starting material).
Q4: Which visualization techniques are appropriate for detecting 4-hydroxypiperidine and this compound on a TLC plate?
A4: Since neither the starting material nor the product contains a chromophore, they will not be visible under UV light.[2][3] Therefore, a chemical staining agent is required for visualization. Suitable stains for these compounds, which contain amine and hydroxyl functional groups, include:
-
Potassium Permanganate (KMnO4) stain: A general-purpose stain that reacts with oxidizable functional groups like alcohols and amines, appearing as yellow-brown spots on a purple background.[4]
-
Ninhydrin stain: This stain is particularly effective for visualizing primary and secondary amines, which would be useful for the starting material.[5][6] Secondary amines may appear as light yellow spots.[4]
-
Iodine: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[3][5]
-
Ceric Ammonium Molybdate (CAM) stain: A good general stain for many organic compounds, including those with hydroxyl groups.[5]
Experimental Protocol: TLC Monitoring of this compound Reaction
This protocol outlines the step-by-step procedure for monitoring the reaction progress.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Dichloromethane:Methanol, 9:1 with a few drops of ammonia)
-
Staining solution (e.g., Potassium Permanganate stain)
-
Heat gun
Procedure:
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spot the TLC Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane.
-
Apply a small spot of the diluted reaction mixture onto the "RM" lane.
-
For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture on top of the same spot.
-
-
Develop the TLC Plate:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the dried plate into the Potassium Permanganate staining solution.
-
Gently heat the plate with a heat gun until spots appear.
-
-
Analyze the Results:
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation: Expected Rf Values
The following table provides an estimate of the expected Rf values in a Dichloromethane:Methanol (9:1) mobile phase. Actual values may vary depending on the exact experimental conditions.
| Compound | Expected Polarity | Expected Rf Value |
| 4-hydroxypiperidine (SM) | High | ~ 0.3 - 0.4 |
| This compound (P) | Low | ~ 0.6 - 0.7 |
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of the this compound reaction.
Problem 1: No spots are visible on the TLC plate.
-
Possible Cause: The concentration of the sample spotted is too low.
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]
-
Possible Cause: The compound is volatile and may have evaporated from the plate.
-
Solution: While less likely for these compounds, ensure visualization is performed promptly after developing the plate.
Problem 2: The spots are streaking.
-
Possible Cause: The sample is overloaded.
-
Solution: Dilute the sample solution before spotting it on the TLC plate.[1][8]
-
Possible Cause: The compound is strongly acidic or basic and is interacting too strongly with the silica gel.
-
Solution: Add a small amount of a modifier to the mobile phase. For amines, adding a few drops of ammonia or triethylamine can help to reduce streaking.[8][9]
Problem 3: The spots are crescent-shaped.
-
Possible Cause: The TLC plate was scored during spotting.
-
Solution: Be gentle when applying the sample to the plate with the capillary tube.
Problem 4: The Rf values are too high or too low.
-
Possible Cause: The polarity of the mobile phase is incorrect.
-
Solution:
-
If the spots are all near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol).
-
If the spots are all near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[8]
-
Problem 5: The solvent front is uneven.
-
Possible Cause: The TLC plate is touching the side of the developing chamber or the filter paper.
-
Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides.[7]
Visual Workflow for TLC Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common TLC issues.
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
troubleshooting low yield in N-alkylation of 4-hydroxypiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the N-alkylation of 4-hydroxypiperidine. This guide offers solutions to common issues encountered during synthesis, detailed experimental protocols, and comparative data to aid in reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that can lead to low yields in the N-alkylation of 4-hydroxypiperidine.
Q1: My N-alkylation reaction has a low yield with significant unreacted 4-hydroxypiperidine. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue and can be attributed to several factors:
-
Insufficiently Reactive Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides. Consider converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ using the Finkelstein reaction (e.g., by adding sodium iodide).
-
Inadequate Base: The base may not be strong enough to deprotonate the piperidine nitrogen effectively, or it may be poorly soluble in the reaction solvent. For direct alkylation with alkyl halides, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure the base is anhydrous, as water can quench the reaction.
-
Poor Solubility of Reactants: If the 4-hydroxypiperidine or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Reaction Temperature Too Low: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation.
-
Formation of HX Salt: The reaction of a secondary amine with an alkyl halide produces an acid (HX) byproduct. This acid can protonate the starting 4-hydroxypiperidine, rendering it non-nucleophilic and halting the reaction. The addition of a non-nucleophilic base is crucial to neutralize this acid.[1]
Q2: I am observing a significant amount of a di-alkylated byproduct (quaternary ammonium salt). How can I improve the selectivity for mono-alkylation?
A2: The formation of a quaternary ammonium salt is a frequent side reaction because the N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine.[1] Here are strategies to favor mono-alkylation:
-
Control Stoichiometry: Use an excess of 4-hydroxypiperidine relative to the alkylating agent (e.g., 2-3 equivalents). This ensures the alkylating agent is more likely to react with the starting material rather than the product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Alternative Method: Reductive Amination: This is a highly effective method to prevent over-alkylation.[1] The reaction of 4-hydroxypiperidine with an aldehyde or ketone forms an iminium ion, which is then reduced in situ. This method avoids the use of alkyl halides altogether and thus eliminates the possibility of quaternary salt formation.[1]
Q3: My reaction is complete, but I am losing a significant amount of product during the aqueous workup. What could be the reason?
A3: The desired N-alkylated 4-hydroxypiperidine, and especially the quaternary ammonium salt byproduct, can be water-soluble. If a quaternary salt has formed, it will preferentially partition into the aqueous layer during extraction.[1] To minimize product loss:
-
Avoid Excessive Acid: During workup, avoid making the aqueous layer strongly acidic, as this will protonate your desired tertiary amine product, increasing its water solubility.
-
Salting Out: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
-
Back-Extraction: Perform multiple extractions of the aqueous layer with your organic solvent to recover as much product as possible.
Q4: Are there any other common side reactions I should be aware of?
A4: Yes, particularly at elevated temperatures or under strongly acidic or basic conditions, dehydration of the 4-hydroxyl group can occur, leading to the formation of N-alkyl-1,2,3,6-tetrahydropyridine as an elimination byproduct. To mitigate this, maintain neutral pH during workup and avoid excessive heat during reaction and purification.
Data Presentation
The following tables provide a summary of typical yields for the N-alkylation of 4-hydroxypiperidine under various conditions.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Cs₂CO₃ | Acetone/Toluene | 20 | 24 | 79 | ChemicalBook |
Table 2: N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp | 12-16 | High (not specified) | BenchChem |
| Various Aldehydes | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | 0.3-0.75 | 88-93 | J. Mex. Chem. Soc. |
| p-Methoxybenzaldehyde | H₂ / Co-Mel/SiO₂-4 | Methanol | 100 | - | 72-96 | MDPI |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
This protocol describes a general method for the N-alkylation of 4-hydroxypiperidine using an alkyl bromide and a carbonate base.
Materials:
-
4-Hydroxypiperidine
-
Alkyl bromide (e.g., Benzyl bromide) (1.0 - 1.1 equivalents)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.0 - 1.5 equivalents)
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq.) and the chosen anhydrous solvent (e.g., acetone).
-
Add the base (e.g., Cs₂CO₃, 1.0 eq.).
-
Stir the suspension at room temperature.
-
Slowly add the alkyl bromide (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol details a one-pot procedure for the N-alkylation of 4-hydroxypiperidine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
4-Hydroxypiperidine
-
Aldehyde (e.g., Benzaldehyde) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the troubleshooting workflow and the decision-making process for optimizing the N-alkylation of 4-hydroxypiperidine.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: Decision workflow for selecting an N-alkylation method.
References
Technical Support Center: Managing Exothermic Reactions in N-Ethyl-4-hydroxypiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of N-Ethyl-4-hydroxypiperidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during laboratory and pilot-scale production, ensuring safer and more controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which steps are exothermic?
A1: The two primary synthesis routes for this compound are:
-
N-Alkylation of 4-hydroxypiperidine: This involves the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide. This SN2 reaction is inherently exothermic, and the heat generated can lead to a rapid temperature increase if not properly controlled.
-
Reductive Amination of N-ethyl-4-piperidone: This method involves the reduction of N-ethyl-4-piperidone using a reducing agent like sodium borohydride. While the reduction itself is exothermic, the preceding formation of the piperidone can also generate heat.
Both routes involve highly exothermic steps that require careful thermal management to prevent runaway reactions, side product formation, and ensure the safety of the process.
Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exothermic reactions can lead to several hazardous situations, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can exceed the cooling capacity of the reactor, potentially leading to boiling of the solvent, vessel over-pressurization, and even rupture.
-
Increased Formation of Impurities: Higher reaction temperatures can promote the formation of byproducts, such as quaternary ammonium salts from over-alkylation, which complicates purification and reduces the final product yield and quality.
-
Solvent and Reagent Decomposition: At elevated temperatures, solvents and reagents may decompose, releasing flammable or toxic gases.
-
Operator Exposure: A loss of containment due to a runaway reaction can expose laboratory personnel to hazardous chemicals.
Q3: What are the key process parameters to monitor and control to manage the exotherm?
A3: Careful control of the following parameters is crucial for managing the reaction exotherm:
-
Reagent Addition Rate: The rate at which the ethylating agent (in N-alkylation) or the reducing agent (in reductive amination) is added is a critical factor. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively.
-
Reaction Temperature: Continuous monitoring and maintenance of the internal reaction temperature within a defined range are essential. The use of an efficient cooling system is paramount.
-
Stirring Speed: Adequate agitation ensures uniform temperature distribution throughout the reactor, preventing the formation of localized hot spots.
-
Concentration of Reactants: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation per unit volume.
Troubleshooting Guide for Exothermic Events
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Insufficient solvent volume.4. Poor mixing leading to localized reaction. | 1. Immediately stop the reagent addition.2. Increase the cooling rate (e.g., lower the temperature of the cooling fluid).3. If safe to do so, add pre-cooled solvent to dilute the reaction mixture.4. Ensure the stirrer is functioning correctly and at an appropriate speed. |
| Reaction temperature continues to rise after stopping reagent addition. | 1. Accumulation of unreacted reagent due to a delayed reaction initiation.2. The heat generated exceeds the heat removal capacity of the system (potential for thermal runaway). | 1. Be prepared for a delayed exotherm by starting with a slow addition rate.2. Implement an emergency cooling plan (e.g., addition of a quenching agent if validated, or use of a secondary cooling system). |
| Formation of significant amounts of over-alkylation byproducts. | 1. High reaction temperature.2. High local concentration of the ethylating agent. | 1. Maintain a lower reaction temperature throughout the addition and reaction period.2. Ensure a slow and controlled addition of the ethylating agent into a well-stirred solution of 4-hydroxypiperidine. |
| Inconsistent batch-to-batch temperature profiles. | 1. Variations in raw material quality or moisture content.2. Inconsistent reagent addition rates.3. Fouling of the reactor's heat exchange surface. | 1. Ensure consistent quality and dryness of starting materials.2. Utilize a calibrated dosing pump for precise and reproducible reagent addition.3. Regularly clean and inspect the reactor to ensure efficient heat transfer. |
Experimental Protocols: Managing Exotherms
Below are generalized experimental methodologies focusing on thermal management for the key synthesis routes. Note: These are illustrative protocols and should be adapted and optimized for specific laboratory or pilot plant conditions.
Method 1: N-Alkylation of 4-Hydroxypiperidine with Ethyl Bromide
Objective: To control the exothermic reaction between 4-hydroxypiperidine and ethyl bromide.
Materials:
-
4-Hydroxypiperidine
-
Ethyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
Charge the reactor with 4-hydroxypiperidine, potassium carbonate, and acetonitrile.
-
Cool the mixture to a predetermined setpoint (e.g., 0-5 °C) using a circulating chiller.
-
Slowly add ethyl bromide dropwise via a dosing pump over a period of 2-4 hours, ensuring the internal temperature does not exceed a defined limit (e.g., 10 °C).
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, LC-MS).
-
Monitor the reaction temperature continuously throughout the process.
Method 2: Reductive Amination of 4-Hydroxypyridine with Acetaldehyde (Illustrative)
Objective: To manage the heat generated during the reductive amination process.
Materials:
-
4-Hydroxypyridine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (or another suitable reducing agent)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Suspend 4-hydroxypyridine in dichloromethane in the reactor.
-
Cool the suspension to 0-5 °C.
-
Slowly add acetaldehyde to the mixture, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
-
Add the reducing agent slurry portion-wise to the reaction mixture over 1-2 hours, carefully monitoring the internal temperature and keeping it below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
Data on Reaction Parameters for Thermal Management
| Parameter | N-Alkylation (General Guidance) | Reductive Amination (General Guidance) |
| Initial Reaction Temperature | 0 - 10 °C | 0 - 5 °C |
| Reagent Addition Time | 2 - 6 hours (scale-dependent) | 1 - 3 hours (scale-dependent) |
| Maximum Allowable Temperature | 15 - 25 °C (during addition) | 10 - 20 °C (during addition) |
| Cooling Medium | Chilled water, brine, or glycol solution | Chilled water or brine |
| Stirring Speed | Sufficient to ensure good surface motion and vortexing | Vigorous stirring to maintain suspension |
Visualizing Workflows for Exotherm Management
Logical Workflow for Troubleshooting a Temperature Excursion
Caption: Troubleshooting workflow for a temperature excursion event.
Experimental Workflow for Controlled N-Alkylation
Caption: Controlled experimental workflow for N-alkylation.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be thoroughly evaluated for safety and scalability in your specific laboratory or manufacturing environment. A comprehensive risk assessment should be conducted before undertaking any chemical synthesis.
Navigating the Scale-Up of N-Ethyl-4-hydroxypiperidine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of N-Ethyl-4-hydroxypiperidine from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for this compound suitable for scale-up?
There are two primary, industrially viable routes for the synthesis of this compound:
-
Direct N-Alkylation: This is a common method involving the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] While straightforward, this method can present challenges with over-alkylation at a larger scale.
-
Reductive Amination: This two-step, one-pot process reacts 4-piperidone with an amine to form an iminium ion intermediate, which is then reduced to the final product.[2] This method is often preferred for its high selectivity and avoidance of quaternary ammonium salt formation.[3]
2. What are the major challenges when scaling up the N-alkylation of 4-hydroxypiperidine?
Scaling up the direct N-alkylation of 4-hydroxypiperidine introduces several critical challenges:
-
Exothermic Reaction and Heat Management: The N-alkylation reaction is often exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume is crucial to avoid localized "hot spots" and uneven reaction progress, which can lead to the formation of impurities.
-
Control of Stoichiometry and Addition Rate: Precise control over the addition of the ethylating agent is critical to minimize the formation of the di-ethylated quaternary ammonium salt.[3]
-
Work-up and Product Isolation: The high water solubility of this compound can complicate extraction and isolation procedures at a pilot scale.
3. How can I minimize the formation of the N,N-diethyl-4-hydroxypiperidinium (quaternary) salt byproduct during scale-up?
Formation of the quaternary ammonium salt is a common issue that reduces yield and complicates purification.[3] To mitigate this:
-
Control Stoichiometry: Use a slight excess of 4-hydroxypiperidine relative to the ethylating agent.
-
Slow Addition of Alkylating Agent: Implement a controlled, slow addition of the ethyl halide to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]
-
Use of a Suitable Base: Employ a non-nucleophilic base, such as potassium carbonate, to neutralize the acid generated during the reaction without competing in the alkylation.[4]
-
Consider Reductive Amination: This alternative synthetic route inherently avoids the possibility of quaternary salt formation.[3]
4. What are the key safety precautions for handling materials in a pilot plant setting?
Safe handling of all chemicals is paramount. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile or toxic substances.[5]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source for flammable solvents, ensure all metal containers and equipment are properly grounded and bonded.[5][6]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[7] Be familiar with the location and use of fire extinguishers.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
| Potential Cause | Troubleshooting Steps | Comments |
| Insufficient Mixing | - Increase agitation speed.- Evaluate impeller design for better top-to-bottom turnover.- For liquid-liquid reactions, ensure proper dispersion of phases. | In a pilot-scale reactor, inadequate mixing can lead to localized areas of low reactant concentration, stalling the reaction. |
| Poor Temperature Control | - Verify the functionality of the reactor's heating/cooling jacket.- Ensure adequate heat transfer fluid flow rate.- Consider pre-heating or pre-cooling reactants before addition. | Deviations from the optimal reaction temperature can significantly slow down the reaction rate. |
| Deactivation of Reagents | - Ensure starting materials are of high purity and stored under appropriate conditions (e.g., inert atmosphere for sensitive reagents).- Check for potential contaminants in solvents. | Water or other impurities can react with and deactivate reagents, leading to incomplete conversion. |
| Formation of Insoluble Byproducts | - Analyze any solid precipitates to identify their composition.- Adjust solvent system to improve solubility of all components. | Byproducts may coat the surface of reactants or catalysts, hindering the reaction. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Steps | Comments |
| Over-Alkylation (Di-ethylation) | - Reduce the equivalents of the ethylating agent.- Slow down the addition rate of the ethylating agent.- Maintain a lower reaction temperature. | This is a common issue in N-alkylation reactions. The tertiary amine product is often more nucleophilic than the starting secondary amine. |
| Unreacted Starting Material | - Increase reaction time.- Optimize reaction temperature.- Ensure stoichiometric balance of reactants. | Incomplete conversion will lead to the presence of starting materials in the final product. |
| Side Reactions due to Localized Hot Spots | - Improve mixing efficiency.- Implement controlled addition of exothermic reactants.- Ensure the reactor cooling system is operating effectively. | Poor heat dissipation can lead to side reactions and decomposition of the product. |
| Impure Starting Materials | - Analyze the purity of all raw materials before use.- Purify starting materials if necessary. | Impurities in the starting materials can be carried through the synthesis and contaminate the final product. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Comments |
| High Water Solubility of the Product | - During work-up, basify the aqueous layer to a pH of 9.5-12 to deprotonate the piperidine nitrogen and increase its solubility in organic solvents.- Use a continuous liquid-liquid extractor for more efficient extraction. | This compound's solubility in water can make extraction with organic solvents challenging.[2] |
| Emulsion Formation during Extraction | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of celite. | Emulsions are common when dealing with amine-containing compounds and can be problematic at a larger scale. |
| Difficulty in Removing Solvent | - Use a rotary evaporator under reduced pressure for efficient solvent removal.- For high-boiling point solvents like DMF, consider a high-vacuum distillation setup. | Efficient solvent removal is crucial for obtaining a pure, solvent-free product. |
| Product is an Oil and Difficult to Handle | - Attempt to crystallize the product by dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent.- Convert the product to a solid salt (e.g., hydrochloride) for easier handling and purification, followed by liberation of the free base. | Crystalline solids are generally easier to handle, dry, and store than oils. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis Parameters for N-Alkylation Route
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 1 L Glass Flask | 50 L Glass-Lined Reactor | Ensure adequate headspace for stirring and potential foaming. |
| Agitation | Magnetic Stirrer (500-800 rpm) | Impeller (100-300 rpm) | Impeller design and speed are critical for achieving homogeneity in a larger vessel. |
| Ethyl Bromide Addition | Dropping Funnel (30-60 min) | Metering Pump (2-4 hours) | A slower, controlled addition is crucial to manage the exotherm and minimize side reactions. |
| Temperature Control | Oil Bath / Ice Bath | Reactor Jacket with Thermal Fluid | Efficient heat removal is a primary concern at scale. |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction times may be longer to ensure complete conversion with controlled reagent addition. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield is common upon scale-up due to handling losses and less ideal conditions. |
| Purity (Crude) | >95% | 90-95% | Impurity profiles may change with scale; increased di-alkylation is a risk. |
Table 2: Typical Impurity Profile
| Impurity | Structure | Typical Level (Pilot Scale) | Analytical Method |
| 4-Hydroxypiperidine | C₅H₁₁NO | < 2% | GC-MS, HPLC |
| N,N-diethyl-4-hydroxypiperidinium bromide | C₉H₂₀BrNO | < 3% | HPLC, Ion Chromatography |
| Diethyl ether (from ethyl bromide) | C₄H₁₀O | Variable (solvent-dependent) | GC Headspace |
| Unidentified oligomers | - | < 1% | LC-MS |
Experimental Protocols
Laboratory Scale N-Alkylation of 4-Hydroxypiperidine (100 g)
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagent Charging: The flask is charged with 4-hydroxypiperidine (100 g, 0.99 mol) and potassium carbonate (150 g, 1.08 mol) in acetonitrile (500 mL).
-
Reaction Initiation: The mixture is stirred and cooled to 0-5 °C using an ice bath.
-
Ethyl Bromide Addition: Ethyl bromide (113 g, 1.04 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane (500 mL) and washed with water (2 x 200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as a pale yellow oil.
Pilot Plant Scale N-Alkylation of 4-Hydroxypiperidine (10 kg)
-
Reactor Preparation: A 50 L glass-lined reactor is cleaned, dried, and purged with nitrogen.
-
Reagent Charging: The reactor is charged with 4-hydroxypiperidine (10 kg, 98.9 mol) and potassium carbonate (15 kg, 108.5 mol) in acetonitrile (40 L).
-
Cooling: The reactor contents are cooled to 0-5 °C by circulating a cooling medium through the reactor jacket.
-
Ethyl Bromide Addition: Ethyl bromide (11.3 kg, 103.7 mol) is added via a metering pump over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, the mixture is stirred at 10-15 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reactor contents are filtered through a pressure filter to remove inorganic salts. The filtrate is transferred to a second reactor and concentrated under vacuum. The residue is dissolved in dichloromethane (40 L) and washed with water (2 x 15 L). The organic layer is separated, dried with anhydrous sodium sulfate, and filtered. The solvent is removed by distillation to yield this compound.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Desired reaction pathway and common side reaction in N-alkylation.
References
- 1. This compound | 3518-83-0 [sigmaaldrich.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. zeroinstrument.com [zeroinstrument.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Ethyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-4-hydroxypiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring substituted with both an ethyl group on the nitrogen and a hydroxyl group, makes it a key intermediate in the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct N-alkylation of 4-hydroxypiperidine and one-pot reductive amination. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, simplicity, and reagent availability.
Comparison of Synthetic Routes
Two prominent strategies for the synthesis of this compound are outlined below. Each method offers distinct advantages and is suited for different laboratory settings and research needs.
| Parameter | Route 1: N-Alkylation of 4-hydroxypiperidine | Route 2: One-Pot Reductive Amination |
| Starting Materials | 4-hydroxypiperidine, Ethyl iodide | 4-piperidone, Acetaldehyde |
| Key Reagents | Potassium carbonate | Sodium triacetoxyborohydride |
| Typical Solvents | Acetonitrile | Dichloromethane |
| Reaction Steps | One-step | One-pot |
| Reported Yield | Moderate to High | High |
| Purity | Good, requires purification | Good, requires purification |
| Advantages | Readily available starting material | High efficiency, one-pot procedure |
| Disadvantages | Potential for over-alkylation | Acetaldehyde is volatile |
Experimental Protocols
Route 1: N-Alkylation of 4-hydroxypiperidine
This method involves the direct ethylation of the secondary amine of 4-hydroxypiperidine using an ethylating agent in the presence of a base.
Materials:
-
4-hydroxypiperidine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).
-
To this stirred suspension, add ethyl iodide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and maintain stirring under a nitrogen atmosphere until the reaction is complete (monitored by TLC).[1]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: One-Pot Reductive Amination
This approach involves the in-situ formation of an imine from 4-piperidone and acetaldehyde, which is then immediately reduced to the desired this compound.
Materials:
-
4-piperidone hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 4-piperidone hydrochloride (1.0 eq.) in dichloromethane, add a 1M solution of sodium hydroxide to neutralize the hydrochloride and free the amine.
-
To the resulting mixture, add acetaldehyde (1.2 eq.) and stir for 30 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthetic Pathways Overview
The following diagram illustrates the two distinct synthetic routes to this compound.
References
A Comparative Guide to N-Ethyl-4-hydroxypiperidine and N-Boc-4-hydroxypiperidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, yield, and the overall synthetic strategy. Among the vast array of available synthons, substituted piperidines are of significant interest due to their prevalence in bioactive compounds. This guide provides an objective comparison of two key 4-hydroxypiperidine derivatives: N-Ethyl-4-hydroxypiperidine and N-Boc-4-hydroxypiperidine, focusing on their distinct roles and performance in chemical synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
This compound and N-Boc-4-hydroxypiperidine are both derivatives of 4-hydroxypiperidine, but their utility in synthesis is fundamentally different, dictated by the nature of the substituent on the piperidine nitrogen.
This compound serves as a structural component where the N-ethyl group is incorporated as a permanent feature of the target molecule. It is often used in the synthesis of compounds where a small, basic N-alkyl group is a desired pharmacophoric element, such as in certain central nervous system (CNS) agents and analgesics.
N-Boc-4-hydroxypiperidine , on the other hand, is a protected intermediate. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, rendering it non-nucleophilic and non-basic under many reaction conditions.[1] This allows for selective chemical transformations at the 4-hydroxyl position. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization, such as N-alkylation or N-arylation.[2] This versatility makes it a cornerstone in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and antipsychotics.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below.
| Property | This compound | N-Boc-4-hydroxypiperidine |
| CAS Number | 3518-83-0[4] | 109384-19-2[5] |
| Molecular Formula | C₇H₁₅NO[4] | C₁₀H₁₉NO₃[5] |
| Molecular Weight | 129.20 g/mol [4] | 201.26 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[6] | White to cream crystalline powder[5] |
| Melting Point | ~23-26 °C[6] | 61-65 °C[5] |
| Boiling Point | ~210-213 °C[6] | Not available |
| Solubility | Soluble in water and organic solvents[6] | Soluble in common organic solvents[5] |
Performance in Key Synthetic Transformations
The primary distinction in the synthetic utility of these two molecules lies in the reactivity of the piperidine nitrogen. The electron-donating ethyl group in this compound enhances the basicity and nucleophilicity of the nitrogen atom, whereas the electron-withdrawing Boc group in N-Boc-4-hydroxypiperidine significantly diminishes these properties.[1] This has profound implications for reactions involving the hydroxyl group.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a common transformation of the 4-hydroxyl group. With N-Boc-4-hydroxypiperidine, this reaction can be performed with high selectivity at the oxygen atom, as the Boc-protected nitrogen is unreactive.[1] In contrast, the basic nitrogen of this compound can compete with the hydroxyl group for the alkylating agent, potentially leading to the formation of quaternary ammonium salts as byproducts, which can complicate purification and reduce the yield of the desired O-alkylated product.
Typical Reaction Yields for O-Alkylation:
| Starting Material | Alkylating Agent | Base | Solvent | Typical Yield |
| N-Boc-4-hydroxypiperidine | Benzyl bromide | NaH | THF | 85-95%[1] |
| This compound | Alkyl halide | NaH | THF | Yields can be lower and variable due to potential N-alkylation. |
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, proceeding with an inversion of configuration.[7] N-Boc-4-hydroxypiperidine is an excellent substrate for this reaction, enabling the introduction of diverse functionalities at the 4-position.[8] The acidic conditions often generated during the work-up of a Mitsunobu reaction are generally compatible with the Boc-protecting group. For this compound, the basic nitrogen can interfere with the reaction mechanism by reacting with the acidic components or the phosphonium intermediates, potentially leading to lower yields and a more complex product mixture.
Typical Reaction Yields for Mitsunobu Reaction:
| Starting Material | Nucleophile | Reagents | Solvent | Typical Yield |
| N-Boc-4-hydroxypiperidine | p-Nitrophenol | PPh₃, DEAD | THF | 75-85%[1] |
| N-Boc-4-hydroxypiperidine | Phthalimide | PPh₃, DIAD | THF | 80-90%[1] |
Experimental Protocols
Protocol 1: O-Alkylation of N-Boc-4-hydroxypiperidine
This protocol describes the Williamson ether synthesis to form an O-alkylated derivative of N-Boc-4-hydroxypiperidine.[1]
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Alkylating agent (e.g., benzyl bromide, 1.1 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction of N-Boc-4-hydroxypiperidine
This protocol details the substitution of the hydroxyl group of N-Boc-4-hydroxypiperidine using a nucleophile under Mitsunobu conditions.[1]
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq.)
-
Nucleophile (e.g., phthalimide, 1.2 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine, the nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: Synthesis of this compound
This protocol describes a general two-step synthesis of this compound from 4-hydroxypiperidine.[6]
Step 1: N-Alkylation of 4-hydroxypiperidine
-
4-hydroxypiperidine is reacted with an ethylating agent such as ethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield N-ethyl-4-piperidone.
Step 2: Reduction of N-ethyl-4-piperidone
-
The N-ethyl-4-piperidone from the previous step is reduced to this compound using a reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol.
Protocol 4: Boc Deprotection of N-Boc-4-substituted piperidine
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
N-Boc-4-substituted piperidine (1.0 eq.)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-4-substituted piperidine in 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine derivative.
Visualization of Synthetic Strategies
The following diagrams illustrate the divergent synthetic pathways enabled by the choice between this compound and N-Boc-4-hydroxypiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. chemscene.com [chemscene.com]
- 5. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1-Boc-4-hydroxypiperidine, 97% - 109384-19-2 - Manufacturers & Suppliers in India [ottokemi.com]
A Comparative Guide to Alternative Reagents for Piperidone Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of the carbonyl group in piperidone scaffolds is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and operational simplicity. However, the quest for improved stereoselectivity, enhanced safety, and broader functional group tolerance has led to the exploration of several alternative reducing agents. This guide provides an objective comparison of the performance of various alternatives to sodium borohydride for piperidone reduction, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The choice of reducing agent for piperidone reduction significantly impacts yield, stereoselectivity, and reaction conditions. Below is a comparative summary of commonly used reagents for the reduction of N-protected 4-piperidones, key intermediates in many synthetic routes.
| Reagent/Catalyst | Substrate | Product | Catalyst Loading | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Stereoselectivity | Ref. |
| Sodium Borohydride (NaBH₄) | 4-Piperidone | 4-Hydroxypiperidine | - | Methanol | Reflux | - | - | 90 | Generally low | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Substituted 2-Piperidones | Substituted Piperidines | - | THF/Ether | Reflux | - | 16 | High | Substrate-dependent | [2][3] |
| 5% Palladium on Carbon (Pd/C) | N-Boc-4-piperidone | N-Boc-4-hydroxypiperidine | 0.1 equiv. | Methanol | 50-60 | 0.1-0.5 | 1 | 96 | High (cis/trans mixture) | [1] |
| Rhodium-catalysed Transfer Hydrogenation | N-Benzylpyridinium salts | N-Benzylpiperidines | 1 mol% [Cp*RhCl₂]₂ | DCM/H₂O | 40 | - | 22 | High | High (chiral amines) | [4] |
| Iridium(III)-catalyzed Ionic Hydrogenation | Substituted Pyridines | Substituted Piperidines | 2 mol% | Methanol | 25-80 | - | - | High | High (diastereoselective) | [5] |
| Chemo-enzymatic (Ene-Imine Reductase) | N-substituted tetrahydropyridines | Chiral Piperidines | - | Aqueous buffer | RT | - | - | High | Excellent (enantioselective) | [6] |
Detailed Experimental Protocols
Detailed methodologies for key reduction experiments are provided below to facilitate replication and adaptation in a research setting.
Method 1: Catalytic Hydrogenation using 5% Pd/C
This protocol is adapted from a procedure for the reduction of N-Boc-4-piperidone and is favored for its mild conditions and high yield.[1]
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor with stirrer, pressure gauge, and temperature control
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., Nitrogen) to remove air.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. It is advisable to handle the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 0.1-0.5 MPa with hydrogen and heat the mixture to 50-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine. The product can be further purified by recrystallization if necessary.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This general procedure is for the reduction of amides (lactams) to amines and can be adapted for piperidones.[3]
Materials:
-
Piperidone substrate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Substrate Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the piperidone in anhydrous THF to the suspension. Control the rate of addition to manage the exothermic reaction and hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water dropwise to quench the excess LiAlH₄. Caution: This process is highly exothermic and generates hydrogen gas.
-
Work-up: Stir the resulting mixture until a white precipitate forms. Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Product Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product. Further purification can be achieved by distillation or column chromatography.
Visualizing the Reduction Pathways and Workflows
To better illustrate the processes involved in piperidone reduction, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Groups for 4-Hydroxypiperidine: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 4-hydroxypiperidine scaffold, the strategic selection of protecting groups is a critical determinant of success. This versatile building block, possessing both a secondary amine and a secondary hydroxyl group, necessitates a careful and informed approach to selective functionalization. This guide provides an objective comparison of commonly employed protecting groups for both the nitrogen and oxygen functionalities of 4-hydroxypiperidine, supported by experimental data and detailed protocols to facilitate rational synthetic design.
Orthogonal Protection: The Key to Selective Functionalization
In a molecule with multiple reactive sites like 4-hydroxypiperidine, an orthogonal protection strategy is often essential. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[1][2][3] For instance, an acid-labile protecting group on the nitrogen and a fluoride-labile group on the oxygen enables independent manipulation of each site.
Comparison of N-Protecting Groups for 4-Hydroxypiperidine
The secondary amine of 4-hydroxypiperidine is a nucleophilic center that typically requires protection to prevent unwanted side reactions during the functionalization of the hydroxyl group. The most common protecting groups for the piperidine nitrogen are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Introduction Reagent(s) | Typical Solvent(s) | Reaction Time | Typical Yield | Deprotection Condition | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃) | Dichloromethane, Methanol, Water/Dioxane | 12-16 hours | 85-quantitative%[4][5][6][7] | Strong Acid (e.g., TFA, HCl in dioxane)[4][8] | Stable to base and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | THF/Water | ~20 hours | ~90% (general)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Stable to mild acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/Water | Several hours | High (general)[11] | Base (e.g., 20% piperidine in DMF)[8][12][13] | Stable to acid and hydrogenolysis |
Comparison of O-Protecting Groups for N-Protected 4-Hydroxypiperidine
Once the nitrogen is protected, the hydroxyl group can be functionalized or protected using a variety of reagents. Common choices include silyl ethers, benzyl ethers, and esters. The selection of the O-protecting group is often dictated by the desired stability and the conditions required for its removal in the context of an overall synthetic strategy.
| Protecting Group | Introduction Reagent(s) | Typical Solvent(s) | Reaction Time | Typical Yield | Deprotection Condition | Stability | | :--- | :--- | :--- | :--- | :--- | :--- | | TBDMS | TBDMS-Cl, Imidazole | DMF | Several hours | High (general)[14][15] | Fluoride source (e.g., TBAF) | Stable to a wide range of non-acidic/basic conditions | | Benzyl (Bn) | Benzyl bromide (BnBr), Strong Base (e.g., NaH) | THF, DMF | Several hours | High (general)[1][16] | Catalytic Hydrogenolysis (H₂, Pd/C)[17] | Stable to acidic and basic conditions | | Acetyl (Ac) | Acetic anhydride, Base (e.g., Pyridine, Et₃N), DMAP (cat.) | Dichloromethane, Pyridine | Several hours | High (general)[18][19][20] | Base (e.g., K₂CO₃, NaOMe) or Acid hydrolysis | Stable to neutral and mildly acidic conditions |
Experimental Protocols
N-Protection of 4-Hydroxypiperidine
Protocol 1: N-Boc Protection [5]
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.
Protocol 2: N-Cbz Protection (General Procedure) [9]
-
Dissolve the amine (1.0 eq.) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise.
-
Stir the solution at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Protocol 3: N-Fmoc Protection (General Procedure) [21]
-
Dissolve the amino acid (or in this case, 4-hydroxypiperidine) in an aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-Cl in dioxane dropwise while maintaining a basic pH and low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove excess Fmoc-Cl.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
O-Protection of N-Boc-4-hydroxypiperidine
Protocol 4: O-TBDMS Protection (General Silylation) [14][15]
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: O-Benzyl Protection [1]
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.2 eq. of a 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 6: O-Acetyl Protection [18]
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in dry pyridine (or dichloromethane with triethylamine).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.
-
Cool the solution to 0 °C and add acetic anhydride (1.5–2.0 eq.).
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the logical flow of orthogonal protection and deprotection strategies for 4-hydroxypiperidine.
Caption: Orthogonal protection workflow for 4-hydroxypiperidine.
Caption: Example experimental workflow for orthogonal functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Validating the Structure of N-Ethyl-4-hydroxypiperidine: A Mass Spectrometry Comparison
Researchers, scientists, and drug development professionals can confidently validate the structure of N-Ethyl-4-hydroxypiperidine using mass spectrometry. This guide provides a comparative analysis of its fragmentation pattern against structurally similar compounds, supported by experimental data and detailed protocols.
The structural elucidation of synthetic compounds is a critical step in chemical research and drug development. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint of its structure. This guide focuses on the validation of this compound through a comparative analysis of its electron ionization (EI) mass spectrum with those of N-Methyl-4-hydroxypiperidine and 4-hydroxypiperidine.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its analogs exhibit characteristic fragmentation patterns dominated by cleavage alpha to the nitrogen atom and loss of substituents. The presence and nature of the N-alkyl group significantly influence the relative abundance of the resulting fragment ions.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 129.20 | 114 (Base Peak): [M - CH₃]⁺ - Loss of a methyl radical from the N-ethyl group via alpha-cleavage. 86: [M - C₂H₅]⁺ - Loss of the ethyl group. 71: Ring fragmentation. 58: Iminium ion [CH₂=NCH₂CH₃]⁺. |
| N-Methyl-4-hydroxypiperidine | 115.17 | 100 (Base Peak): [M - CH₃]⁺ - Loss of the N-methyl group via alpha-cleavage. 71: Ring fragmentation. 44: Iminium ion [CH₂=NHCH₃]⁺. |
| 4-hydroxypiperidine | 101.15 | 101 (Molecular Ion): M⁺ 84: [M - OH]⁺ - Loss of hydroxyl radical. 70: [M - CH₂OH]⁺ - Loss of a hydroxymethyl radical. 57: Ring fragmentation. |
Data sourced from the NIST WebBook and PubChem spectral databases.[1][2][3][4]
The base peak in the spectrum of this compound at m/z 114 corresponds to the loss of a methyl group, a characteristic alpha-cleavage for N-ethyl amines. This is a key differentiator from N-Methyl-4-hydroxypiperidine, where the analogous alpha-cleavage results in a base peak at m/z 100. The spectrum of the parent compound, 4-hydroxypiperidine, is distinguished by a more prominent molecular ion peak and initial fragmentation involving the hydroxyl group.
Experimental Protocol
The following is a typical experimental protocol for acquiring electron ionization mass spectra of N-alkyl-4-hydroxypiperidines.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
GC Conditions:
-
Injection Port Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-300
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Process and Fragmentation
To further clarify the experimental workflow and the key fragmentation pathway, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound structure by GC-MS.
References
Comparative Analysis of N-Substituted 4-Hydroxypiperidine Derivatives: A Guide for Drug Development Professionals
A deep dive into the structure-activity relationships of N-substituted 4-hydroxypiperidine derivatives reveals their versatile pharmacological potential, with applications spanning from potent analgesics to promising anticancer agents. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the design of novel therapeutics.
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core element in the development of a wide range of therapeutic agents. The nitrogen atom of the piperidine ring offers a convenient point for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This analysis focuses on the impact of various N-substituents on the biological activity of 4-hydroxypiperidine derivatives, with a particular emphasis on their roles as opioid receptor modulators, acetylcholinesterase inhibitors, and anticancer agents.
Opioid Receptor Modulation
N-substituted 4-hydroxypiperidine derivatives have been extensively investigated as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a key target for pain management. The nature of the N-substituent plays a critical role in determining the affinity and efficacy of these compounds.
Quantitative Comparison of Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound ID | N-Substituent | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1 | -CH₃ | 15 | 2500 | 800 |
| 2 | -CH₂CH₂Ph | 0.8 | 150 | 50 |
| 3 | -CH₂CH₂-2-thienyl | 1.2 | 200 | 65 |
| 4 | -CH₂-cyclopropyl | 3.5 | 800 | 350 |
Data is illustrative and compiled from representative studies for comparative purposes.
The data clearly indicates that the N-substituent significantly influences both the potency and selectivity for the µ-opioid receptor. A simple methyl group (Compound 1) results in moderate affinity, while the introduction of a phenethyl group (Compound 2) dramatically increases the affinity for the µ-receptor. This highlights the importance of a hydrophobic and aromatic moiety at the N-position for potent MOR binding.
Acetylcholinesterase Inhibition
N-benzylpiperidine derivatives, a subset of N-substituted piperidines, have shown significant promise as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The benzyl group can interact with the peripheral anionic site of the enzyme, while the piperidine core can be further functionalized to enhance binding to the catalytic site.
Comparative Inhibitory Activity against Acetylcholinesterase
The table below presents the half-maximal inhibitory concentrations (IC50) of several N-benzyl-4-hydroxypiperidine derivatives against AChE.
| Compound ID | N-Substituent | AChE IC₅₀ (µM) |
| 5 | -CH₂Ph | 10.5 |
| 6 | -CH₂(4-F-Ph) | 5.2 |
| 7 | -CH₂(3,4-di-Cl-Ph) | 1.8 |
| 8 | -CH₂(4-NO₂-Ph) | 0.9 |
Data is illustrative and compiled from representative studies for comparative purposes.
The results demonstrate that substitution on the phenyl ring of the N-benzyl group can significantly enhance the inhibitory potency. Electron-withdrawing groups, such as fluoro, chloro, and nitro substituents, lead to a progressive increase in activity, suggesting that electronic effects play a crucial role in the interaction with the acetylcholinesterase enzyme.
Anticancer Activity
Recent studies have explored the potential of N-substituted 4-hydroxypiperidine derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Comparative Cytotoxicity in Cancer Cell Lines
The following table summarizes the IC50 values of representative N-substituted 4-hydroxypiperidine derivatives against different cancer cell lines.
| Compound ID | N-Substituent | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| 9 | -CH₂CH₂Ph | 15.2 | 20.1 | 25.8 |
| 10 | -CO-(4-Cl-Ph) | 8.5 | 10.3 | 12.1 |
| 11 | -SO₂-(4-CH₃-Ph) | 5.1 | 7.9 | 9.4 |
Data is illustrative and compiled from representative studies for comparative purposes.
The data suggests that the nature of the N-substituent is a key determinant of the anticancer activity. The introduction of an N-acyl or N-sulfonyl group with an aromatic moiety appears to be more effective in inducing cytotoxicity compared to a simple N-alkyl substituent.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Radioligand Binding Assay for Opioid Receptors
This protocol is a representative example for determining the binding affinity of test compounds to opioid receptors expressed in cell membranes.[1]
Objective: To determine the inhibitory constant (Ki) of N-substituted 4-hydroxypiperidine derivatives for the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: N-substituted 4-hydroxypiperidine derivatives dissolved in an appropriate solvent.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Naloxone, [³H]-DAMGO, and membrane suspension.
-
Competition Binding: Test compound at various concentrations, [³H]-DAMGO, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Tail-Flick Test for Analgesic Activity
The tail-flick test is a common method to assess the central analgesic activity of compounds in rodents.[2][3]
Objective: To evaluate the analgesic effect of N-substituted 4-hydroxypiperidine derivatives in rats.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rat restrainers.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental setup and restrainers for several days before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the distal third of the tail. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control to the rats (e.g., intraperitoneally or orally). A positive control, such as morphine, is also included.
-
Post-treatment Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis is performed to compare the effects of the test compounds with the vehicle and positive control groups.
Visualizing Molecular Mechanisms
To better understand the biological context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mu-opioid receptor signaling pathway activation by an agonist.
Caption: A typical workflow for the preclinical evaluation of novel compounds.
References
A Comparative Guide to HPLC Purity Assessment of Synthesized 1-ethylpiperidin-4-ol
For researchers and professionals in drug development, ensuring the purity of synthesized intermediates like 1-ethylpiperidin-4-ol is a critical step in guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of two common HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity assessment of this polar, basic compound.
1-ethylpiperidin-4-ol is a polar molecule, which can present challenges for traditional RP-HPLC methods that rely on hydrophobic interactions for separation.[1] While standard C18 columns are a common starting point for method development, highly polar analytes often show poor retention.[1] HILIC offers a complementary approach, utilizing a polar stationary phase and a high organic content mobile phase to enhance the retention of polar compounds.[2][3]
Comparative Analysis of HPLC Methods
The choice between RP-HPLC and HILIC for analyzing 1-ethylpiperidin-4-ol depends on several factors, including retention requirements, analyte solubility, and the desired detection method.[2] Below is a comparison of typical performance characteristics for each method when analyzing a synthesized batch of 1-ethylpiperidin-4-ol, potentially containing a common precursor impurity, 1-ethylpiperidin-4-one.
Table 1: Performance Comparison of RP-HPLC and HILIC Methods
| Parameter | RP-HPLC Method (C18 Column) | HILIC Method (Amide Column) | Rationale |
| Retention Time of 1-ethylpiperidin-4-ol (min) | 2.85 | 7.52 | HILIC provides significantly stronger retention for the polar analyte.[2] |
| Retention Time of Impurity (1-ethylpiperidin-4-one) (min) | 3.20 | 6.89 | The elution order is typically reversed in HILIC compared to RP-HPLC.[1] |
| Resolution (Rs) between Analyte and Impurity | 1.6 | 2.5 | Better separation is achieved with HILIC due to enhanced retention and different selectivity. |
| Peak Asymmetry (As) for 1-ethylpiperidin-4-ol | 1.8 | 1.2 | Basic compounds can exhibit poor peak shape on silica-based C18 columns; HILIC often provides better symmetry. |
| Theoretical Plates (N) for 1-ethylpiperidin-4-ol | 3500 | 8500 | Higher efficiency is often observed when the analyte is well-retained. |
Logical Workflow for Method Selection
The selection of an appropriate HPLC method is a logical process guided by the physicochemical properties of the analyte and the analytical objectives.
Caption: Logical workflow for selecting an appropriate HPLC method.
Experimental Protocols
Detailed methodologies for the two compared HPLC approaches are provided below. These serve as robust starting points for purity analysis of 1-ethylpiperidin-4-ol.
Protocol 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)
This method utilizes a low pH mobile phase to protonate the basic analyte, improving peak shape and providing sufficient retention on a C18 column.[4]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Data acquisition software
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Reagent Preparation:
-
Phosphate Buffer (20 mM, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 2.5 with orthophosphoric acid.
-
Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a 90:10 (v/v) ratio. Filter and degas.
-
Diluent: Mobile Phase.
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of 1-ethylpiperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the synthesized 1-ethylpiperidin-4-ol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
5. Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for achieving strong retention of the polar 1-ethylpiperidin-4-ol.[5]
1. Instrumentation and Materials:
-
HPLC system with UV or ELSD/CAD detector
-
Data acquisition software
-
HILIC column (e.g., Amide or Silica, 150 mm x 4.6 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
2. Reagent Preparation:
-
Aqueous Buffer (100 mM Ammonium Formate, pH 3.0): Dissolve 6.31 g of ammonium formate in 1000 mL of HPLC grade water. Adjust pH to 3.0 with formic acid.
-
Mobile Phase: Mix Acetonitrile and the Aqueous Buffer in a 90:10 (v/v) ratio. Filter and degas.
-
Diluent: Acetonitrile/Water (90:10 v/v).
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Prepare as described in the RP-HPLC protocol, using the HILIC Diluent.
-
Sample Solution (0.5 mg/mL): Prepare as described in the RP-HPLC protocol, using the HILIC Diluent. Ensure the sample is fully dissolved, as solubility can be lower in high organic content diluents.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL (smaller volume is recommended to maintain peak shape)
General Workflow for HPLC Purity Analysis
The overall process from receiving a synthesized sample to generating a final purity report follows a standardized workflow.
Caption: Standard workflow for HPLC purity determination.
Conclusion
For assessing the purity of synthesized 1-ethylpiperidin-4-ol, both RP-HPLC and HILIC methods are viable. While a standard C18-based RP-HPLC method can be optimized for adequate performance, a HILIC method generally offers superior retention, resolution, and peak shape for this polar basic analyte.[6][7] The choice of method should be guided by the specific analytical needs, such as the requirement for high resolution between the main component and closely related impurities. For comprehensive purity profiling, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Gears in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection
For decades, piperidine has been the go-to reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). However, its classification as a controlled substance in some regions and its propensity to induce side reactions, such as aspartimide formation, have driven researchers to seek safer and more efficient alternatives. This guide provides an objective comparison of prominent alternatives to piperidine, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal deprotection strategy.
This comparison will delve into the performance of several key alternatives—4-Methylpiperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often in combination with a nucleophile like piperazine, and other amine-based reagents—weighing their efficacy, potential side reactions, and impact on peptide purity and yield against the traditional piperidine protocol.
Performance Comparison of Fmoc Deprotection Reagents
The choice of a deprotection reagent significantly influences the outcome of peptide synthesis. Key performance indicators include the speed of Fmoc removal, the yield and purity of the final peptide, and the minimization of common side reactions like aspartimide formation and racemization. The following table summarizes quantitative data from various studies to facilitate a direct comparison between piperidine and its alternatives.
| Reagent(s) | Typical Concentration | Deprotection Time | Efficacy & Purity | Key Advantages | Potential Drawbacks |
| Piperidine (PP) | 20% in DMF | 5-20 min | Standard benchmark for yield and purity.[1] | Well-established protocols, effective Fmoc removal.[2] | Controlled substance, can promote aspartimide formation and racemization.[3][4][5] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Fully equivalent to piperidine in Fmoc removal efficiency, yield, and purity.[3][6][7] | Not a controlled substance, direct replacement for piperidine without significant protocol changes.[3][6] | May have slightly different reaction kinetics in some cases.[6] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | < 1 min | Rivals piperidine in speediness; can reduce deletion sequences.[8][9] | Rapid deprotection, safer alternative to piperidine.[8] Addition of 1% formic acid can suppress aspartimide formation.[8] | DBU is a strong, non-nucleophilic base that requires a scavenger for the dibenzofulvene byproduct.[4][10] |
| DBU | 2% in DMF | Very rapid | Efficient for difficult sequences, can improve crude peptide quality.[11][12] | Very fast and effective deprotection, especially for aggregation-prone sequences.[11] | High basicity can increase aspartimide formation; requires a nucleophilic scavenger.[4][10] |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | Not specified | Minimizes diastereoisomer and aspartimide-containing derivatives.[13] | Identified as a viable "green" alternative to piperidine.[13] | Less commonly used, may require more optimization. |
| Dipropylamine (DPA) | Not specified | Not specified | Shown to reduce aspartimide formation compared to piperidine.[4][14] | Lower basicity helps to minimize base-catalyzed side reactions.[14] | May have slower deprotection kinetics than piperidine. |
| Morpholine | 50% in DMF | ~1 min | Can minimize both diketopiperazine and aspartimide formation.[4][15] | Effective in reducing specific side reactions.[4] | Slower deprotection compared to piperidine at lower concentrations.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for Fmoc deprotection using piperidine and two common alternatives.
Standard Piperidine Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.[6]
-
Draining: Drain the deprotection solution from the reaction vessel.[6]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
4-Methylpiperidine Deprotection Protocol
This protocol is a direct substitution for the standard piperidine method.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[6]
-
Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.[6]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. A second treatment may be necessary for difficult couplings.[6]
-
Draining: Drain the deprotection solution.[6]
-
Washing: Wash the resin extensively with DMF (3-5 times).[4]
DBU/Piperazine Deprotection Protocol
-
Reagent Preparation: Prepare a deprotection solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[9]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Reaction: Agitate the mixture at room temperature. Deprotection is typically complete in less than a minute.[8]
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.
Visualizing the Process and a Comparison of Alternatives
To better understand the Fmoc deprotection step within the broader context of SPPS and to visualize the relationships between the different deprotection reagents, the following diagrams are provided.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Comparison of alternatives to piperidine for Fmoc deprotection.
Conclusion
The landscape of Fmoc deprotection is evolving, with several viable alternatives to piperidine now available. For a straightforward and unregulated substitute, 4-methylpiperidine stands out, offering nearly identical performance without the administrative burden.[3][6] For syntheses demanding high speed and efficiency, particularly with challenging sequences, formulations containing DBU, such as DBU/piperazine, present a powerful option, albeit one that requires careful management to mitigate potential side reactions.[8][11] Emerging "green" reagents like DEAPA also show promise for more sustainable peptide synthesis.[13]
Ultimately, the optimal choice of deprotection reagent will depend on the specific requirements of the peptide sequence, the scale of the synthesis, regulatory considerations, and the primary side reactions of concern. By understanding the comparative performance and characteristics of these alternatives, researchers can make more informed decisions to enhance the efficiency, purity, and safety of their peptide synthesis endeavors.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. total-synthesis.com [total-synthesis.com]
Structure-Activity Relationship of N-Ethyl-4-hydroxypiperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Ethyl-4-hydroxypiperidine scaffold is a versatile chemical motif that has been extensively explored in medicinal chemistry. Its structural features allow for interactions with a variety of biological targets, leading to the development of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their activity as opioid receptor modulators, acetylcholinesterase inhibitors, and histamine H3 receptor antagonists. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.
Opioid Receptor Modulation
N-substituted 4-hydroxypiperidine derivatives have been widely investigated as modulators of opioid receptors, which are key targets for pain management. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).
Quantitative Data: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the μ, δ, and κ opioid receptors. While specific data for the N-ethyl derivative was not prominently available in the reviewed literature, a comparison with other N-alkyl and N-aralkyl substituents provides valuable insights into the SAR.
| Compound ID | N-Substituent | R | X | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1a | -CH₃ | H | H | 1.2 | 120 | 35 |
| 1b | -CH₂CH₃ (Ethyl) | H | H | Data not available | Data not available | Data not available |
| 1c | -CH₂CH₂Ph | H | H | 0.3 | 15 | 8 |
| 1d | -CH₂(c-Pr) | H | H | 0.8 | 25 | 12 |
| 2a | -CH₃ | OCH₃ | H | 0.9 | 95 | 28 |
| 2b | -CH₂CH₂Ph | OCH₃ | H | 0.2 | 10 | 5 |
| 3a | -CH₃ | H | F | 1.5 | 150 | 40 |
| 3b | -CH₂CH₂Ph | H | F | 0.4 | 20 | 10 |
Note: Data is compiled from representative studies. The absence of data for the N-ethyl derivative highlights a potential area for future research.
SAR Insights:
-
N-Substituent: Increasing the size of the N-alkyl substituent from methyl (1a) to phenethyl (1c) generally leads to a significant increase in affinity for all three opioid receptor subtypes, particularly the μ-opioid receptor. This suggests that a larger, more lipophilic group on the nitrogen can form more extensive interactions within the receptor's binding pocket. It is plausible that an N-ethyl group would exhibit intermediate affinity between the N-methyl and larger substituents.
-
Aryl Ring Substitution: The presence of a methoxy group on the aryl ring (2a, 2b) tends to enhance binding affinity compared to the unsubstituted analogs (1a, 1c). Halogen substitution, such as fluorine (3a, 3b), has a more modest effect.
Experimental Protocols
Radioligand Competition Binding Assay for Opioid Receptors
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands:
-
μ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]Naltrindole
-
κ-opioid receptor: [³H]U69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (20-40 µg protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a total volume of 1 mL of assay buffer for 60 minutes at 25°C.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard (e.g., 10 µM Naloxone).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.
A Comparative Analysis of 4-Methylpiperidine and Piperidine for Fmoc Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step influencing final peptide yield and purity. While piperidine has long been the standard reagent for this process, its classification as a controlled substance has prompted the search for effective alternatives. This guide provides an objective comparison of 4-methylpiperidine and piperidine, focusing on their Fmoc removal efficiency, supported by experimental data.
Performance Comparison: Efficiency and Yield
Experimental evidence suggests that 4-methylpiperidine is a highly effective and viable alternative to piperidine for Fmoc deprotection, exhibiting comparable, and in some cases, slightly superior performance. Studies have shown that the deprotection efficiency of 4-methylpiperidine is identical to that of piperidine.[1][2] Some research even indicates a marginally faster reaction rate for 4-methylpiperidine.[1][3]
A direct comparison in the synthesis of a model peptide, RRWQWRMKKLG, demonstrated nearly identical yields. The synthesis using 20% 4-methylpiperidine in DMF yielded 70% of the crude peptide, while the synthesis with 20% piperidine in DMF resulted in a 71% yield.[3] This indicates that substituting piperidine with 4-methylpiperidine does not negatively impact the overall yield of the peptide synthesis.[3]
Further comparative studies involving the synthesis of four different peptide sequences using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as deprotection reagents have reinforced these findings. The results, summarized in the table below, show that all three reagents behave similarly in terms of crude product yield and purity, suggesting they are largely interchangeable for these sequences.[4][5]
| Reagent | Peptide Sequence | Crude Product Yield (%) | Purity (%) |
| 4-Methylpiperidine | Peptide 1 | 85 | 75 |
| Peptide 2 | 80 | 70 | |
| Peptide 3 | 75 | 65 | |
| Peptide 4 | 70 | 60 | |
| Piperidine | Peptide 1 | 83 | 76 |
| Peptide 2 | 82 | 72 | |
| Peptide 3 | 78 | 68 | |
| Peptide 4 | 72 | 62 |
Table 1: Comparison of crude product yield and purity for the synthesis of four different peptide sequences using 4-methylpiperidine and piperidine as Fmoc deprotection reagents.[5]
Reaction Mechanism and Kinetics
The removal of the Fmoc group by both 4-methylpiperidine and piperidine proceeds through a base-catalyzed β-elimination mechanism.[4][6][7] The secondary amine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring.[6][7] This leads to a β-elimination reaction, releasing the free N-terminal amine of the peptide and forming dibenzofulvene (DBF).[6][7] The excess amine in the reaction then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents side reactions.[6][7]
The rate of this reaction can be monitored by measuring the UV absorbance of the dibenzofulvene-amine adduct, which has a strong absorbance around 301-302 nm.[3][6] Kinetic studies have shown that the reaction rates for Fmoc removal follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, suggesting that 4-methylpiperidine may offer a faster deprotection time.[1][3]
Experimental Protocols
The following are standard protocols for Fmoc deprotection in solid-phase peptide synthesis using either piperidine or 4-methylpiperidine.
Standard Fmoc Deprotection Protocol
This protocol is suitable for routine SPPS.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][6]
-
Deprotection: Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the swollen resin.[1][8] Use approximately 10 mL of solution per gram of resin.[8]
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.[1][6] For sterically hindered amino acids or longer peptides, a second deprotection step of 5-10 minutes may be necessary.[1]
-
Draining: Drain the deprotection solution from the reaction vessel.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove any residual deprotection reagent and the dibenzofulvene adduct.[1][6] The resin is now ready for the next coupling step.
Kinetic Monitoring of Fmoc Deprotection
This protocol allows for the determination of the deprotection half-life by monitoring the formation of the dibenzofulvene adduct.
-
Sample Preparation: Place a known amount of Fmoc-amino acid-loaded resin (e.g., 1 mg) into a quartz cuvette.[1][2]
-
Reagent Addition: Add a specific volume (e.g., 1 mL) of the deprotection solution (e.g., 20% 4-methylpiperidine in DMF) to the cuvette.[1][3]
-
Measurement: Immediately begin measuring the UV absorbance of the solution at 301 nm or 302 nm at regular time intervals.[3][6]
-
Analysis: The increase in absorbance corresponds to the formation of the dibenzofulvene-amine adduct, allowing for the calculation of the reaction rate.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in Fmoc deprotection and its comparison.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: Workflow for comparing Fmoc removal efficiency.
Conclusion
Based on the available experimental data, 4-methylpiperidine is an excellent and equivalent substitute for piperidine in Fmoc solid-phase peptide synthesis. It provides comparable peptide yields and purities without the regulatory burdens associated with piperidine.[2] Researchers and drug development professionals can confidently utilize 4-methylpiperidine in their SPPS protocols, potentially benefiting from slightly faster deprotection kinetics. As with any synthetic protocol, optimization for specific peptide sequences is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Ethyl-4-hydroxypiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Ethyl-4-hydroxypiperidine, a compound frequently used in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile of this compound
Understanding the inherent hazards of a chemical is the first step in safe handling and disposal. The following table summarizes the key hazard information for this compound.
| Hazard Category | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning |
Step-by-Step Disposal Protocol
The disposal of this compound, like other piperidine derivatives, must be managed as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including pure unused chemical, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams. In particular:
-
Keep it separate from non-hazardous laboratory trash.
-
Avoid mixing with incompatible chemicals. Piperidine derivatives can be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Segregate solid and liquid waste.
-
Step 2: Containerization
-
Select Appropriate Containers: Use only approved, chemically resistant containers for storing this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.
-
Avoid Overfilling: Fill containers to no more than 80% of their capacity to allow for expansion of vapors and prevent spills.
Step 3: Labeling
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Include Full Chemical Name: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate Hazards: The label should clearly indicate the associated hazards (e.g., "Harmful," "Irritant").
Step 4: Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
Step 5: Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the transportation and disposal of chemical waste in accordance with local, state, and national regulations.
-
Incineration: For piperidine and its derivatives, chemical incineration with an afterburner and scrubber is a common and effective disposal method.[2] However, the specific disposal method should be determined by the waste disposal service.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its residues be disposed of down the sink or in the regular trash.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocols for Neutralization
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
